molecular formula C26H28O8 B15592790 Jangomolide

Jangomolide

Cat. No.: B15592790
M. Wt: 468.5 g/mol
InChI Key: ZYPFSBYGJYBBBK-XZWOUJIASA-N
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Description

Jangomolide is a useful research compound. Its molecular formula is C26H28O8 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H28O8

Molecular Weight

468.5 g/mol

IUPAC Name

(1R,7R,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione

InChI

InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14-,15-,18-,19+,21-,23-,24-,25?,26+/m0/s1

InChI Key

ZYPFSBYGJYBBBK-XZWOUJIASA-N

Origin of Product

United States

Foundational & Exploratory

The Natural Source of Jangomolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide is a naturally occurring compound that has been identified in the plant species Flacourtia jangomas, a member of the Salicaceae family.[1] This plant, also known as the Indian coffee plum, is a small deciduous tree found in Bangladesh and other parts of Asia.[1] Various parts of F. jangomas have been reported to contain a diverse array of phytochemicals, including this compound, alongside other compounds such as ostruthin, limolin, anthocyanins, alkaloids, flavonoids, and tannins.[1] This guide provides an in-depth overview of the natural source of this compound, compiling available data on the chemical composition of Flacourtia jangomas and outlining the general experimental procedures for the extraction and analysis of its bioactive constituents.

Natural Source: Flacourtia jangomas

This compound is produced by the plant Flacourtia jangomas (Lour.) Raeusch.[1] This species is recognized for its traditional medicinal uses and has been a subject of phytochemical investigations to identify its bioactive components.[1]

Quantitative Analysis of Flacourtia jangomas Constituents

Table 1: Proximate Composition of Flacourtia jangomas Fruit

ComponentConcentration
Moisture76.50% ± 2.56
Carbohydrate24.86% ± 1.54
Protein9.19% ± 0.49
Lipid0.68% ± 0.21
Ash1.05% ± 0.08
Fiber8.39% ± 0.95
Total Sugar10.91% ± 0.88
Vitamin C81.62 ± 3.99 mg/100g
(Data sourced from a study on the fruit cultivated in An Giang, Vietnam)

Table 2: Phytochemical Content of Flacourtia jangomas Fruit and Leaf Extracts

Phytochemical ClassFruit Extract (mg/g)Leaf Extract (mg/g)
Total Phenolics (GAE)13.226 ± 0.035144.35 ± 0.99
Total Flavonoids (QE)80.91 ± 0.796868.04 ± 3.185
Tannins (TAE)23.96 ± 0.071253.10 ± 0.738
Alkaloids (%)7.130 ± 0.3174.98 ± 1.161
(GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; TAE: Tannic Acid Equivalents)

Experimental Protocols: Isolation and Analysis of Phytochemicals from Flacourtia jangomas

While a specific, detailed protocol for the isolation of this compound is not available in the provided search results, the following section outlines a general methodology for the extraction and phytochemical analysis of Flacourtia jangomas, based on common practices described in the literature.

Plant Material Collection and Preparation

Fresh plant material (e.g., fruits, leaves, bark) of Flacourtia jangomas is collected and authenticated by a taxonomist. The plant material is then washed, dried in the shade, and pulverized into a coarse powder using a mechanical grinder.

Extraction

The powdered plant material is subjected to extraction using a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional stirring. The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation of the Crude Extract

The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and water. This process separates compounds based on their solubility, yielding fractions enriched in different classes of phytochemicals.

Phytochemical Screening

The crude extract and its fractions are subjected to qualitative phytochemical screening to identify the presence of various classes of secondary metabolites. Standard colorimetric assays are used to detect alkaloids, flavonoids, tannins, saponins, glycosides, and other compounds.

Quantitative Analysis

The total content of major phytochemical classes, such as total phenolics and total flavonoids, is determined using spectrophotometric methods. For example, the Folin-Ciocalteu method is commonly used for total phenolic content, while the aluminum chloride colorimetric method is used for total flavonoid content.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of phytochemicals from Flacourtia jangomas.

Extraction_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_isolation Isolation (Hypothetical for this compound) Collection Collection of F. jangomas Drying Shade Drying Collection->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Phytochemical_Screening Qualitative Phytochemical Screening Crude_Extract->Phytochemical_Screening Quantitative_Analysis Quantitative Analysis (e.g., TPC, TFC) Crude_Extract->Quantitative_Analysis Fractionation Solvent Fractionation Crude_Extract->Fractionation Chromatography Column Chromatography Fractionation->Chromatography Purification Purification (e.g., HPLC) Chromatography->Purification This compound Isolated this compound Purification->this compound

General workflow for phytochemical analysis of F. jangomas.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The biological activity and mechanism of action of this compound remain an area for future research.

Conclusion

This compound is a natural product originating from the plant Flacourtia jangomas. While the presence of this compound has been reported, detailed studies on its specific isolation, quantification, and biological activity, including its effects on cellular signaling pathways, are yet to be published. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation of this compound and other bioactive compounds from Flacourtia jangomas. Further research is warranted to isolate this compound in sufficient quantities for comprehensive pharmacological evaluation and to elucidate its potential therapeutic applications.

References

Elucidation of Complex Plant-Derived Natural Product Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Methodologies for the Elucidation of Novel Terpenoid Biosynthetic Pathways, with Reference to Limonoids.

Preamble: The natural product Jangomolide, a limonoid isolated from Flacourtia jangomas, represents a class of structurally complex molecules with potential biological activities. As of late 2025, the specific biosynthetic pathway for this compound has not been elucidated in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the modern techniques and experimental strategies employed to elucidate the biosynthetic pathways of novel, complex plant terpenoids, using the limonoid class as a primary example. This document serves as a technical reference for researchers embarking on the discovery and characterization of new natural product biosynthetic pathways.

Introduction to Plant Terpenoid Biosynthesis

Terpenoids are the largest and most diverse class of plant specialized metabolites, originating from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[2] The assembly of these C5 units leads to a vast array of scaffolds, which are then extensively modified by tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s), reductases, and transferases, to generate the final bioactive molecules.[3]

Limonoids, such as this compound, are classified as tetranortriterpenoids. Their biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256) to form a triterpene scaffold, followed by extensive oxidative modifications, skeletal rearrangements, and the loss of four carbon atoms to form a characteristic furan (B31954) ring.[4][5] Elucidating these complex, multi-step pathways in non-model organisms like Flacourtia jangomas presents a significant scientific challenge.[6]

A Multi-Omics Approach to Pathway Discovery

Modern pathway elucidation has moved beyond classical isotopic labeling studies to an integrated "multi-omics" approach, which is essential for non-model plants where genetic tools are often unavailable.[7]

Transcriptomics: Identifying Candidate Genes

The foundational step is often to generate a high-quality transcriptome from the producing organism. By comparing gene expression profiles between high-producing and low-producing tissues (e.g., fruit vs. leaf), developmental stages, or elicited vs. non-elicited conditions, researchers can identify a set of co-expressed genes that are strong candidates for being involved in the pathway.[3] Key enzyme families to look for in a limonoid pathway include:

  • Oxidosqualene Cyclases (OSCs): Catalyze the initial cyclization of 2,3-oxidosqualene.[5]

  • Cytochrome P450s (CYP450s): A large superfamily of enzymes responsible for the extensive oxidative modifications characteristic of limonoids.[5]

  • Acyltransferases, Glucosyltransferases, and Methyltransferases: Perform final tailoring steps.

  • Transcription Factors (TFs): Regulate the expression of pathway genes.

Genomics and Gene Clustering

While less common than in microbes, biosynthetic genes in plants can sometimes be found in co-regulated "biosynthetic gene clusters" (BGCs).[8] A sequenced genome allows for the identification of such clusters, where genes for sequential steps in a pathway are physically co-located.[9][10] Computational tools like plantiSMASH can be used to mine genomic data for potential BGCs.[11]

Metabolomics: Mapping the Pathway Intermediates

Untargeted and targeted metabolomic analyses using Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for identifying known intermediates, the final product, and potentially novel pathway intermediates. Comparing metabolite profiles across different tissues or conditions helps correlate the accumulation of specific compounds with the expression of candidate genes.[12]

Experimental Protocols for Gene Function Validation

Once candidate genes are identified, their functions must be validated experimentally. Heterologous expression in a well-characterized host system is the current gold standard.

Heterologous Expression in Nicotiana benthamiana

Nicotiana benthamiana has emerged as a powerful transient expression system for rapidly testing plant biosynthetic enzymes.[4][13]

Protocol: Transient Expression of a Candidate CYP450 in N. benthamiana

  • Vector Construction: The full-length open reading frame (ORF) of the candidate CYP450 gene is synthesized and cloned into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S). A partner cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana is often co-cloned or cloned into a separate vector.

  • Agrobacterium Transformation: The expression vector(s) are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

  • Infiltration: A single colony of transformed Agrobacterium is grown overnight in LB medium with appropriate antibiotics. The bacterial culture is then pelleted, resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of ~0.8.

  • Co-infiltration: If a substrate-producing enzyme (e.g., an OSC producing the initial triterpene scaffold) is known, the Agrobacterium strains carrying the OSC and the candidate CYP450/CPR are mixed. This mixture is infiltrated into the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.

  • Metabolite Extraction and Analysis: After 5-7 days of incubation, the infiltrated leaf patches are harvested, flash-frozen, and ground. Metabolites are extracted using a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol). The extract is concentrated, filtered, and analyzed by LC-MS to detect the conversion of the substrate into a new, more oxidized product. The product's structure is confirmed by comparison to an authentic standard or through detailed spectroscopic analysis (e.g., HR-MS/MS, NMR).

In Vitro Enzyme Assays

Recombinant enzymes can be expressed in E. coli or yeast (Saccharomyces cerevisiae) for in vitro characterization.

Protocol: In Vitro Assay of a Recombinant OSC

  • Protein Expression and Purification: The OSC gene is cloned into an expression vector (e.g., pET-28a) with a purification tag (e.g., His₆-tag). The protein is expressed in an E. coli strain like BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA).

  • Assay Reaction: The purified enzyme is incubated in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT) with its substrate, 2,3-oxidosqualene (typically delivered in a detergent like Triton X-100).

  • Product Extraction: The reaction is quenched and extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The extracted product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS and compared to authentic standards to identify the cyclized triterpene product.

Data Presentation for Pathway Elucidation

Clear presentation of quantitative data is essential for communicating findings.

Table 1: Example of Candidate Gene Expression Analysis This table illustrates how quantitative real-time PCR (qRT-PCR) data might be presented to show the correlation between candidate gene expression and product accumulation.

Gene IDPutative FunctionRelative Expression (Fruit)Relative Expression (Leaf)Product Accumulation (µg/g FW)
FjOSC1Oxidosqualene Cyclase100 ± 12.51.2 ± 0.3High (50.2)
FjCYP71A1Cytochrome P45095 ± 9.80.8 ± 0.2High (50.2)
FjCYP88D2Cytochrome P45088 ± 11.12.1 ± 0.5High (50.2)
ACTINHousekeeping Gene1.0 ± 0.11.0 ± 0.1N/A

Table 2: Example of In Vitro Enzyme Kinetic Data This table shows how kinetic parameters for a characterized biosynthetic enzyme would be summarized.

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
FjOSC12,3-Oxidosqualene15.2 ± 2.10.5 ± 0.053.3 x 10⁴
FjCYP71A1Tirucalla-7,24-dien-3β-ol25.8 ± 3.50.1 ± 0.023.9 x 10³

Visualization of Pathways and Workflows

Diagrams are critical for representing the complex relationships in biosynthetic pathways and experimental designs.

Caption: Hypothetical biosynthetic pathway for a plant limonoid.

Caption: Experimental workflow for biosynthetic pathway elucidation.

Conclusion and Future Outlook

The elucidation of a complex biosynthetic pathway like that of a limonoid is a multifaceted endeavor that relies on the integration of transcriptomics, metabolomics, and robust functional genomics.[11] While the specific path to this compound remains to be discovered, the strategies outlined in this guide provide a clear and proven roadmap for its eventual elucidation.[13][14] Uncovering these pathways not only deepens our fundamental understanding of plant biochemistry but also provides the genetic toolkit necessary for the metabolic engineering and synthetic biology-based production of high-value natural products for the pharmaceutical and agrochemical industries.

References

Spectroscopic Data of Jangomolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jangomolide, a complex steroid lactone. Due to the limited availability of specific experimental data in publicly accessible databases, this document outlines the expected spectroscopic characteristics based on the known chemical structure of this compound. It also includes generalized experimental protocols for acquiring such data, serving as a foundational resource for researchers engaged in the isolation, characterization, and development of this and similar natural products.

Chemical Structure and Properties of this compound

This compound is a natural product with the chemical formula C₂₆H₂₈O₈ and a molecular weight of 468.5 g/mol .[1] Its complex polycyclic structure, featuring multiple stereocenters, lactone rings, a furan (B31954) moiety, and various oxygen-containing functional groups, presents a significant challenge for complete structural elucidation and stereochemical assignment.[1][2]

Systematic Name: (2S,7R,13R,14R,16S,19R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-3-ene-5,12,17-trione[2]

Expected Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound based on its known functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Functional GroupChemical Shift (δ, ppm) RangeMultiplicity
Furan Protons7.0 - 8.0s, d
Olefinic Protons5.5 - 6.5d, m
Methine Protons (CH-O)3.5 - 5.5m
Aliphatic Protons (CH, CH₂)1.0 - 3.0m
Methyl Protons (CH₃)0.8 - 2.0s
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Functional GroupChemical Shift (δ, ppm) Range
Carbonyl Carbons (C=O)160 - 210
Furan Carbons110 - 150
Olefinic Carbons (C=C)100 - 150
Carbons attached to Oxygen (C-O)50 - 90
Aliphatic Carbons (CH, CH₂, CH₃)10 - 60
Table 3: Expected Mass Spectrometry (MS) Data for this compound
Ionization ModeExpected Ion Peak (m/z)
Electrospray (ESI+)[M+H]⁺ = 469.1859, [M+Na]⁺ = 491.1678
Electrospray (ESI-)[M-H]⁻ = 467.1711
Table 4: Anticipated Infrared (IR) Absorption Frequencies for this compound
Functional GroupWavenumber (cm⁻¹) RangeIntensity
C=O (Lactone, Ketone)1700 - 1780Strong
C=C (Olefinic, Furan)1500 - 1680Medium
C-O (Ether, Ester)1000 - 1300Strong
C-H (sp², sp³)2850 - 3100Medium-Strong

Generalized Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent signals with key analyte peaks.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments: To aid in structure elucidation, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to obtain comprehensive information on the molecular ion and potential fragments. For structural information, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be acquired and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Natural Source (e.g., Plant, Fungus) Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC, Column) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Stereochemistry Stereochemical Analysis (e.g., NOESY, X-ray) Structure_Proposal->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for Natural Product Spectroscopic Analysis.

References

A Technical Guide to the Preliminary Biological Screening of a Novel Natural Product: The Case of Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. This guide outlines a comprehensive framework for the preliminary biological screening of a hypothetical novel compound, "Jangomolide," isolated from a marine sponge. The methodologies and data presentation described herein provide a robust template for the initial assessment of a compound's biological potential, focusing on cytotoxicity, antimicrobial, and anti-inflammatory activities. This document is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.[1][2][3]

Cytotoxicity Screening

A fundamental first step in the evaluation of any potential therapeutic agent is to determine its toxicity profile against mammalian cells.[4][5] This initial assessment helps to establish a therapeutic window and identify compounds with selective activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7]

  • Cell Culture: Human embryonic kidney (HEK293) and a cancer cell line (e.g., HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the various concentrations of this compound for 24 hours. Control wells include untreated cells and cells treated with vehicle (DMSO) only.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of this compound concentration.

Data Presentation: Cytotoxicity of this compound
Cell LineIC50 (µM)
HEK293> 100
HeLa15.2

Table 1: Hypothetical IC50 values of this compound against a non-cancerous cell line (HEK293) and a cancerous cell line (HeLa) after 24 hours of treatment.

Antimicrobial Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents.[8] A preliminary screening of this compound for its ability to inhibit the growth of common bacterial and fungal strains is a critical step.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11]

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) are cultured in appropriate broth media overnight. The cultures are then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli> 128
Candida albicans32

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against representative Gram-positive bacteria, Gram-negative bacteria, and a fungus.

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory compounds a significant therapeutic goal.[12][13][14] A common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity of this compound
This compound Concentration (µM)NO Inhibition (%)
112.5
535.2
1058.9
2585.1

Table 3: Hypothetical percentage of nitric oxide (NO) inhibition by this compound in LPS-stimulated RAW 264.7 macrophages.

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Cytotoxicity Screening cluster_2 Antimicrobial Screening cluster_3 Anti-inflammatory Screening This compound Isolation This compound Isolation Stock Solution Preparation Stock Solution Preparation This compound Isolation->Stock Solution Preparation Serial Dilutions Serial Dilutions Stock Solution Preparation->Serial Dilutions Treatment Treatment Serial Dilutions->Treatment Broth Microdilution Broth Microdilution Serial Dilutions->Broth Microdilution Pre-treatment Pre-treatment Serial Dilutions->Pre-treatment Cell Culture (HEK293, HeLa) Cell Culture (HEK293, HeLa) Cell Seeding Cell Seeding Cell Culture (HEK293, HeLa)->Cell Seeding Cell Seeding->Treatment MTT Assay MTT Assay Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Microbial Culture Microbial Culture Inoculum Preparation Inoculum Preparation Microbial Culture->Inoculum Preparation Inoculum Preparation->Broth Microdilution Incubation Incubation Broth Microdilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination Macrophage Culture (RAW 264.7) Macrophage Culture (RAW 264.7) Cell Seeding Cell Seeding Macrophage Culture (RAW 264.7)->Cell Seeding Cell Seeding ->Pre-treatment LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Griess Assay (NO) Griess Assay (NO) LPS Stimulation->Griess Assay (NO) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Griess Assay (NO)->Data Analysis (% Inhibition)

Caption: Workflow for the preliminary biological screening of this compound.

Hypothetical Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->ProInflammatory_Genes Transcription This compound This compound Inhibition This compound->Inhibition Inhibition->IKK

Caption: Hypothetical mechanism of this compound's anti-inflammatory action.

Conclusion

This technical guide provides a standardized approach to the preliminary biological screening of a novel natural product, "this compound." The outlined protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays, along with the structured data presentation and visualizations, offer a comprehensive framework for initial drug discovery efforts. The hypothetical data presented suggest that this compound exhibits selective cytotoxicity towards a cancer cell line, moderate antimicrobial activity against Gram-positive bacteria, and significant anti-inflammatory properties. These preliminary findings would warrant further investigation into its mechanism of action and potential as a therapeutic lead.

References

A Technical Guide to the Determination of Jangomolide Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Solubility in Drug Discovery and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug development.[1][2] For a drug to be effective, it must be in a dissolved state at the site of absorption.[2][3] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), with over 40% of NCEs being practically insoluble in water.[2][3] This can lead to low and variable bioavailability, hindering clinical efficacy.[2]

The solubility of a compound in organic solvents is equally important, particularly in the early stages of drug development. It influences:

  • Synthesis and Purification: Crystallization processes for purifying active pharmaceutical ingredients (APIs) rely on differential solubility in various solvent systems.

  • Formulation Development: The selection of appropriate solvents is crucial for creating stable and effective drug formulations, including oral solutions, injectables, and topical preparations.[1]

  • Preclinical Studies: In vitro and in vivo assays often require the compound to be dissolved in a suitable organic solvent before being introduced to an aqueous biological system.

Understanding the solubility profile of a compound like jangomolide (B1155115) is, therefore, a foundational step in its journey from a promising lead to a viable therapeutic agent.

Experimental Approaches for Solubility Determination

The measurement of solubility can be broadly categorized into two types: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid phase.[4][5] This is the true solubility and is typically determined using methods that allow sufficient time for equilibrium to be reached, such as the shake-flask method.[4][5]

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a solution, typically when an aqueous buffer is added to a stock solution of the compound in an organic solvent (like DMSO).[6][7] This method is faster and more amenable to high-throughput screening (HTS) formats, making it suitable for early-stage drug discovery to quickly assess a large number of compounds.[6][8][9] However, kinetic solubility values are often higher than thermodynamic solubility as they can represent a supersaturated state.[4][10]

A summary of common experimental methods is presented in the table below.

MethodPrincipleType of SolubilityThroughputKey AdvantagesKey Disadvantages
Shake-Flask Method An excess amount of the solid compound is agitated in the solvent for an extended period (e.g., 24-72 hours) to reach equilibrium. The saturated solution is then filtered, and the concentration is measured.ThermodynamicLowGold standard for accuracy and reliability.[11]Time-consuming, requires a larger amount of compound.
Potentiometric Titration For ionizable compounds, the change in pH upon addition of a titrant is used to determine the solubility at different pH values.ThermodynamicLow to MediumProvides a pH-solubility profile.Only applicable to ionizable compounds.
Turbidimetric Method (Nephelometry) A stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is detected by light scattering is determined.KineticHighFast, requires a small amount of compound, suitable for HTS.[8][12]May overestimate solubility due to supersaturation; results can be affected by colored compounds.[12]
Solvent Evaporation Method The compound is dissolved in a volatile organic solvent, which is then evaporated. An aqueous buffer is added, and the amount of dissolved compound is measured.Kinetic/ThermodynamicMediumCan avoid issues with DMSO.May lead to the formation of metastable solid forms.[13]

Detailed Experimental Protocols

The Shake-Flask Method for Thermodynamic Solubility Determination

This method is considered the most reliable for determining equilibrium solubility.[11]

Materials:

  • This compound (solid form)

  • Selected organic solvents (e.g., ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated and is in equilibrium with the solid phase.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[14]

  • After the incubation period, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC-UV or LC-MS.[11]

  • The experiment should be performed in triplicate for each solvent.

High-Throughput Screening (HTS) by Turbidimetry for Kinetic Solubility

This method is ideal for early-stage discovery where multiple compounds need to be screened quickly.[8][15]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Automated liquid handler (optional, but recommended for high throughput)

  • Plate reader with nephelometry or turbidity detection capabilities

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Using a liquid handler, transfer a small volume of the this compound-DMSO solutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.

  • The plate is then shaken for a short period (e.g., 1-2 hours) at a constant temperature.[6]

  • Measure the turbidity (light scattering) of each well using a plate reader.[12]

  • The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only controls.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for solubility screening in a drug discovery setting, incorporating both kinetic and thermodynamic approaches.

Solubility_Workflow Start New Chemical Entity (this compound) HTS High-Throughput Kinetic Solubility (e.g., Turbidimetry) Start->HTS Decision1 Solubility > Target? HTS->Decision1 Thermo Thermodynamic Solubility (Shake-Flask Method) Decision1->Thermo Yes Stop End/Redesign Decision1->Stop Formulation Formulation Development Thermo->Formulation Report Solubility Profile Report Formulation->Report

Caption: Generalized workflow for solubility assessment in drug development.

Conclusion

While specific solubility data for this compound remains to be published, a robust framework of experimental methods exists for its determination. For early-stage assessment, high-throughput kinetic solubility assays provide rapid screening of this compound and its analogs. For later-stage development and formulation, the gold-standard shake-flask method is essential for determining the true thermodynamic solubility in various organic solvents. The application of these well-established protocols will be crucial in advancing the research and development of this compound as a potential therapeutic agent.

References

Jangomolide: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a naturally occurring limonoid isolated from Flacourtia jangomas, presents a complex and intriguing molecular architecture. This technical guide provides a detailed overview of the known physicochemical properties of this compound. Due to the limited direct experimental data on its biological activity, this document also explores the potential mechanisms of action based on the established anti-inflammatory properties of related limonoids. This includes a proposed signaling pathway and generalized experimental protocols for the determination of key physicochemical parameters. All quantitative data are presented in tabular format for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound, largely derived from computational models, are summarized below.

General and Computed Properties

A compilation of the general and computationally predicted physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting the compound's behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₂₈O₈--INVALID-LINK--[1]
Molecular Weight 468.5 g/mol --INVALID-LINK--[1]
Appearance Powder--INVALID-LINK--
CAS Number 93767-25-0--INVALID-LINK--[1]
XLogP3-AA (logP) 2.4--INVALID-LINK--[1]
Topological Polar Surface Area 105 Ų--INVALID-LINK--[1]
Hydrogen Bond Donor Count 0--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 8--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Complexity 1050--INVALID-LINK--[1]
Formal Charge 0--INVALID-LINK--[1]
Solubility

Qualitative solubility data indicates that this compound is soluble in several organic solvents. This information is crucial for sample preparation in experimental assays.

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
ChloroformSoluble--INVALID-LINK--
DichloromethaneSoluble--INVALID-LINK--
Ethyl AcetateSoluble--INVALID-LINK--
DMSOSoluble--INVALID-LINK--
AcetoneSoluble--INVALID-LINK--

Putative Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is not extensively documented, its classification as a limonoid provides a basis for predicting its potential therapeutic effects. Limonoids, a class of highly oxygenated triterpenoids, are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Extracts from Flacourtia jangomas, the natural source of this compound, have been shown to exhibit antioxidant and anti-inflammatory activities.[2][3][4][5][6] Other limonoids have been reported to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7][8][9] A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades.[7][8][9]

Based on this, a putative mechanism of action for this compound's anti-inflammatory activity is proposed to involve the inhibition of pro-inflammatory cytokine production through the downregulation of the NF-κB and MAPK pathways.

Jangomolide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK_Complex IKK Complex TLR4->IKK_Complex This compound This compound This compound->MAPK_Pathway Inhibition This compound->IKK_Complex Inhibition NFκB_p65_p50_nucleus NF-κB (p65/p50) MAPK_Pathway->NFκB_p65_p50_nucleus Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation & Degradation NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Inhibition NFκB_p65_p50->NFκB_p65_p50_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFκB_p65_p50_nucleus->Proinflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Proinflammatory_Genes->Cytokines

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols

While specific experimental protocols for the determination of this compound's physicochemical properties are not available in the literature, this section outlines general methodologies commonly employed for natural products.

Determination of Melting Point

The melting point of a solid is a fundamental physical property used for identification and purity assessment.

Melting_Point_Workflow A Sample Preparation: Finely powder the crystalline this compound sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary tube in a melting point apparatus. B->C D Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min near the expected melting point). Record the temperature range from the first appearance of liquid to complete liquefaction. C->D E Data Recording: The recorded temperature range is the melting point. D->E

Caption: General workflow for melting point determination.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. The shake-flask method is a classical approach.

LogP_Determination_Workflow A Preparation of Phases: Saturate n-octanol with water and water with n-octanol. B Sample Dissolution: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). A->B C Partitioning: Mix the solution with the other phase in a separatory funnel. Shake vigorously to allow for partitioning between the two phases. Allow the phases to separate. B->C D Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). C->D E Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. logP = log10(P). D->E

Caption: Workflow for logP determination via the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. A common method is the equilibrium solubility measurement.

Solubility_Determination_Workflow A Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). B Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. B->C D Concentration Analysis: Determine the concentration of dissolved this compound in the clear supernatant/filtrate using an appropriate analytical method (e.g., HPLC-UV). C->D E Solubility Value: The measured concentration represents the equilibrium solubility of this compound under the specified conditions. D->E

Caption: General workflow for aqueous solubility determination.

Conclusion

This compound is a complex natural product with physicochemical properties that suggest potential for further investigation as a therapeutic agent. While experimental data on its biological activity are currently limited, its classification as a limonoid and the known bioactivities of extracts from its natural source, Flacourtia jangomas, point towards a promising anti-inflammatory profile. The putative mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for future pharmacological studies. The experimental protocols outlined in this guide offer a starting point for the comprehensive characterization of this compound's physicochemical properties, which is essential for its potential development as a drug candidate. Further research is warranted to validate the predicted properties and to elucidate the precise molecular mechanisms underlying the biological activities of this intriguing natural compound.

References

Literature review of furan-containing steroid lactones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Furan-Containing Steroid Lactones for Researchers, Scientists, and Drug Development Professionals.

Introduction

Furan-containing steroid lactones are a diverse class of naturally occurring and synthetic compounds characterized by a core steroid skeleton fused with both a furan (B31954) ring and a lactone moiety. These molecules are of significant interest to the scientific community due to their wide range of potent biological activities. The unique structural combination of the rigid steroid backbone with the reactive furan and lactone functionalities confers specific and powerful interactions with various biological targets, making them promising candidates for drug development.

This technical guide provides a comprehensive review of three major classes of furan-containing steroid lactones: furanosteroids , cardenolides , and withanolides . For each class, we will delve into their mechanism of action, present quantitative biological data, provide detailed experimental protocols for key assays and synthetic steps, and visualize critical signaling pathways and workflows.

Furanosteroids: Potent PI3K Inhibitors

Furanosteroids are a group of highly oxygenated fungal metabolites distinguished by an extra furan ring fused to the steroid framework.[1] Prominent examples include wortmannin (B1684655) and viridin (B1683569), which are renowned for their potent, nanomolar-level inhibition of phosphatidylinositol 3-kinase (PI3K).[1] This inhibition disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[2][3][4]

Mechanism of Action and Signaling Pathway

Wortmannin and related furanosteroids act as selective, covalent, and irreversible inhibitors of PI3K.[2][5] They achieve this by covalently modifying a critical lysine (B10760008) residue within the ATP-binding site of the enzyme's catalytic domain. This action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃), a key step in activating downstream effectors like Akt and mTOR.[3] The resulting blockade of the pathway leads to cell cycle arrest and apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Survival mTORC1->Proliferation Furanosteroid Furanosteroids (Wortmannin, Viridin) Furanosteroid->PI3K Irreversible Inhibition

Figure 1: Furanosteroid Inhibition of the PI3K/Akt/mTOR Pathway.
Quantitative Data: PI3K Inhibition

The inhibitory potency of furanosteroids against PI3K is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

CompoundTargetIC₅₀ ValueReference(s)
WortmanninPI3K~1.9 nM[2]
Demethoxyviridin (B1670237)PI3K6.6 nM[1]
PX-866 (semisynthetic)PI3KData available[6]
Experimental Protocols

This protocol outlines a general procedure for determining the IC₅₀ of a furanosteroid compound against PI3K using a colorimetric assay that measures phosphate (B84403) generation.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂.

    • Enzyme Solution: Dilute recombinant human PI3K enzyme in cold assay buffer to a working concentration.

    • Substrate Solution: Prepare a solution of PIP₂ in the assay buffer.

    • Test Compound: Prepare serial dilutions of the furanosteroid (e.g., wortmannin) in DMSO, then dilute further in assay buffer.

    • ATP Solution: 10 mM ATP in deionized water.

    • Detection Reagent: Malachite Green reagent for phosphate detection.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the test compound at various concentrations. For a positive control, use a known PI3K inhibitor (e.g., NVP-BEZ235). For a negative control, use a vehicle (DMSO).[1]

    • Add 10 µL of the diluted PI3K enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 30 µL of the ATP solution.

    • Incubate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 50 µL of Malachite Green reagent.

    • After color development (approx. 15-20 minutes), measure the absorbance at 620-660 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

The total synthesis of furanosteroids like viridin is a complex, multi-step process. A key strategic step is the construction of the core ring system. The following protocol describes a Co-catalyzed metal-hydride H atom transfer (MHAT) radical cyclization used to form the C-ring and the crucial all-carbon quaternary center at C-10.[7][8]

  • Reaction Setup:

    • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the advanced intermediate (containing the precursor fragments for the B and D rings) in anhydrous 1,2-dichloroethane (B1671644) (DCE).

    • Add Co(salen) as the catalyst.

    • Add phenylsilane (B129415) (PhSiH₃) as the hydride source.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate the pentacyclic product.

    • Characterize the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm the formation of the desired C-ring and quaternary center.

Cardenolides: Na⁺/K⁺-ATPase Pump Inhibitors

Cardenolides are a class of steroids produced by various plants (e.g., foxglove, milkweed) and some animals. They are characterized by a five-membered butenolide (a type of unsaturated lactone) ring attached at the C-17 position of the steroid core.[9] Well-known examples include digoxin (B3395198) and ouabain (B1677812). Their primary mechanism of action is the potent and specific inhibition of the Na⁺/K⁺-ATPase enzyme, which is vital for maintaining cellular ion gradients.[10] This activity makes them historically important for treating heart conditions and currently interesting for their potential anticancer and antiviral properties.[9][11]

Mechanism of Action

Cardenolides bind to an extracellular site on the α-subunit of the Na⁺/K⁺-ATPase pump.[10] This inhibition disrupts the pump's function, which is to transport three Na⁺ ions out of the cell for every two K⁺ ions transported in. The blockade leads to an increase in intracellular Na⁺ concentration. This, in turn, alters the function of the Na⁺/Ca²⁺ exchanger, causing it to reduce its export of Ca²⁺ ions. The resulting increase in intracellular Ca²⁺ concentration is responsible for the positive inotropic (increased contractility) effect in cardiac muscle cells.[10]

NaK_ATPase_Inhibition cluster_membrane Cell Membrane ATPase Na⁺/K⁺-ATPase Pump Na_in Intracellular Na⁺ ATPase->Na_in Pumping Out K_in Intracellular K⁺ ATPase->K_in Pumping In NCX Na⁺/Ca²⁺ Exchanger (NCX) Ca_in Intracellular Ca²⁺ NCX->Ca_in Pumping Out Cardenolide Cardenolides (Digoxin, Ouabain) Cardenolide->ATPase Inhibition Na_in->NCX Drives Effect Increased Cardiac Contractility Ca_in->Effect Na_out Extracellular Na⁺ Na_out->NCX

Figure 2: Mechanism of Cardenolide Inhibition of Na⁺/K⁺-ATPase.
Quantitative Data: Na⁺/K⁺-ATPase Inhibition

The binding affinity and inhibitory potency of cardenolides are often expressed as dissociation constants (Kd) or IC₅₀ values.

CompoundTargetKd ValueIC₅₀ Value (example)Reference(s)
OuabainNa⁺/K⁺-ATPase1.1 ± 1 nM94-fold selective vs resistant insect ATPase[12][13]
DigoxinNa⁺/K⁺-ATPase2.8 ± 2 nM-[12]
DigitoxigeninNa⁺/K⁺-ATPase26 ± 15 nM-[12]
BufalinNa⁺/K⁺-ATPase14 ± 5 nM-[12]
Experimental Protocol: Na⁺/K⁺-ATPase Activity Assay

This protocol describes a method to measure Na⁺/K⁺-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14][15] The specific activity is determined as the difference between total ATPase activity and the activity in the presence of ouabain, a specific inhibitor.

  • Reagent Preparation:

    • Reaction Buffer A (Total Activity): 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂.[15]

    • Reaction Buffer B (Ouabain-insensitive activity): 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl₂, 1 mM Ouabain.[15]

    • Enzyme Preparation: Purified Na⁺/K⁺-ATPase or a crude plasma membrane preparation from a suitable tissue source (e.g., porcine brain).

    • Test Compound: Serial dilutions of the cardenolide in a suitable solvent.

    • ATP Solution: 4 mM Tris-ATP.[16]

    • Stopping/Detection Reagent: A solution containing ascorbic acid, ammonium (B1175870) molybdate, sodium meta-arsenite, and trisodium (B8492382) citrate (B86180) to stop the reaction and develop color for Pi detection.[16]

  • Assay Procedure:

    • Prepare two sets of tubes for each sample: one with Reaction Buffer A and one with Reaction Buffer B.

    • Add the enzyme preparation (20-50 µg protein) to each tube.

    • Add the test cardenolide at desired concentrations to both sets of tubes.

    • Pre-incubate the tubes at 37°C for 10 minutes (or 60 min on ice for complete ouabain binding).[14][16]

    • Start the reaction by adding the ATP solution.

    • Incubate at 37°C for 10-15 minutes.

    • Stop the reaction by adding the Stopping/Detection reagent.

    • Allow color to develop for 10 minutes at 37°C.

  • Data Analysis:

    • Measure absorbance at 850 nm.[16]

    • Calculate the amount of Pi liberated using a standard curve.

    • Na⁺/K⁺-ATPase activity = (Pi liberated in Buffer A) - (Pi liberated in Buffer B).

    • Determine the IC₅₀ value by plotting the percentage inhibition of Na⁺/K⁺-ATPase activity against the log of the cardenolide concentration.

Withanolides: Pleiotropic Anticancer Agents

Withanolides are a group of over 900 naturally occurring C-28 steroidal lactones built on an ergostane (B1235598) framework.[17] They are primarily isolated from plants in the Solanaceae family, most notably Withania somnifera (Ashwagandha). The archetypal withanolide, Withaferin A, possesses a six-membered lactone ring and is highly reactive due to an α,β-unsaturated ketone in ring A and an epoxide in ring B.[17] Withaferin A exhibits potent anticancer properties against a wide range of cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of the NF-κB signaling pathway.[18][19][20]

Mechanism of Action and Signaling Pathway

Withaferin A is a pleiotropic agent that targets multiple cellular pathways. One of its key mechanisms is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[21] In the canonical pathway, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by TNFα), the IKK complex is activated and phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. Withaferin A has been shown to inhibit the IKK complex, preventing IκB phosphorylation and thereby blocking NF-κB activation.[21][22]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_inactive Inactive Complex TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription Activation WithaferinA Withaferin A WithaferinA->IKK Inhibition

Figure 3: Withaferin A Inhibition of the Canonical NF-κB Pathway.
Quantitative Data: Anticancer Activity

The anticancer activity of Withaferin A is demonstrated by its IC₅₀ values against various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ Value (72h exposure)Reference(s)
Withaferin AMCF-7Breast (ER+)853.6 nM[18][23]
Withaferin AMDA-MB-231Breast (Triple Neg)1066 nM[18][23]
Withaferin ACaSKiCervical0.45 ± 0.05 µM[24]
Withaferin AHeLaCervical0.05–0.1% (extract)[25]
Withaferin A AnalogHeLaCervical0.3-4.8 µM[26]
Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[27]

  • Cell Culture and Plating:

    • Culture cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Withaferin A in the culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of Withaferin A. Include a vehicle-only control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After incubation, add 10 µL of 12 mM MTT solution (prepared in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

    • Mix thoroughly and incubate for a short period (or overnight for SDS-HCl) to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC₅₀ value by plotting percent viability against the log of the compound concentration.[23]

Withaferin A's reactive α,β-unsaturated ketone in ring A is a prime site for modification to create novel analogs. This protocol describes a regio- and stereoselective Michael addition to this site.[17]

  • Reaction Setup:

    • Dissolve Withaferin A in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask.

    • Add a nucleophile (e.g., L-cysteine ethyl ester or another thiol-containing compound).

    • Add a mild base catalyst (e.g., triethylamine, Et₃N) to facilitate the reaction.

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC. The addition can be highly stereoselective, affording a single major product.

  • Workup and Purification:

    • Once the reaction is complete, quench with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product using flash column chromatography on silica gel to yield the pure 2,3-dihydro-3β-substituted derivative.

  • Characterization:

    • Confirm the structure of the new analog using 1D/2D NMR spectroscopy and high-resolution mass spectrometry.

Conclusion

Furan-containing steroid lactones represent a rich and pharmacologically significant area of natural product chemistry. The distinct structural classes—furanosteroids, cardenolides, and withanolides—each interact with fundamental cellular machinery, such as the PI3K signaling pathway and the Na⁺/K⁺-ATPase ion pump, leading to potent biological effects that are highly relevant to cancer, cardiovascular disease, and inflammation research. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and professionals in drug discovery and development, facilitating further exploration and exploitation of these fascinating molecules for therapeutic benefit. The continued investigation into their synthesis, biological activity, and mechanisms of action promises to uncover new therapeutic leads and deepen our understanding of complex cellular processes.

References

Methodological & Application

Total Synthesis of Jangomolide: Awaiting a Reported Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the diverse biological activities of limonoids, a class of highly oxygenated tetranortriterpenoids, a total synthesis for Jangomolide has not yet been reported in peer-reviewed scientific literature. This document outlines the current state of knowledge regarding this compound, including its natural source, chemical structure, and the broader context of limonoid synthesis, while highlighting the absence of a published synthetic route.

This compound is a naturally occurring limonoid that has been isolated from the plant Flacourtia jangomas, commonly known as the Indian coffee plum.[1] The plant itself has been a subject of phytochemical and pharmacological research, with various parts, including the fruits, leaves, and bark, showing a range of biological activities such as antimicrobial, antioxidant, analgesic, and anti-diabetic effects.[1][2]

The chemical structure of this compound has been characterized as C26H28O8.[3] As a member of the limonoid family, it possesses a complex and highly oxygenated framework, which presents a considerable challenge for synthetic chemists.[4][5] The synthesis of such intricate natural products is a significant endeavor, often requiring the development of novel synthetic strategies and methodologies.[6][7]

While the total synthesis of other complex limonoids has been achieved and is well-documented in the chemical literature, a specific and complete protocol for the laboratory synthesis of this compound remains elusive.[4][7] A comprehensive search of scientific databases and chemical literature reveals no published accounts of its total synthesis.

Biological Context and Future Synthetic Interest

The fruit of Flacourtia jangomas is known to contain a variety of bioactive compounds, including alkaloids, flavonoids, phenols, tannins, and terpenoids.[8][9] Extracts from the plant have demonstrated promising pharmacological properties, which underscores the potential therapeutic relevance of its constituents, including this compound.[1][2] The development of a total synthesis protocol for this compound would be a significant achievement, enabling further investigation of its biological activities and potential therapeutic applications without reliance on isolation from natural sources.

General Approach to Limonoid Synthesis

The synthesis of limonoids is a formidable task due to their structural complexity, which typically includes multiple stereocenters, bridged ring systems, and a high degree of oxidation.[4][6] Successful syntheses of other limonoids have often involved convergent strategies, where complex fragments of the molecule are synthesized independently and then coupled together in the later stages.[7] Key transformations in limonoid synthesis frequently include:

  • Diels-Alder reactions to construct core ring systems.

  • Oxidative transformations to install the numerous oxygen-containing functional groups.

  • Stereoselective cyclization reactions to form the intricate polycyclic framework.

  • Late-stage functional group manipulations to complete the synthesis of the natural product.

A future total synthesis of this compound would likely employ a combination of these and other advanced synthetic methods.

Conclusion

At present, a detailed application note and protocol for the total synthesis of this compound cannot be provided as this information is not available in the public domain. Researchers, scientists, and drug development professionals interested in this molecule should be aware that its synthesis represents an open and challenging problem in the field of organic chemistry. The development of a synthetic route to this compound would be a noteworthy contribution to the field of natural product synthesis and would facilitate a deeper exploration of its biological potential.

Below is a conceptual workflow that might be considered for the future total synthesis of a complex limonoid like this compound, based on common strategies in the field.

Total_Synthesis_Workflow cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis cluster_characterization Analysis and Purification This compound This compound Key_Fragments Key Synthetic Fragments This compound->Key_Fragments Disconnection Starting_Materials Commercially Available Starting Materials Key_Fragments->Starting_Materials Further Disconnection Fragment_Synthesis Synthesis of Key Fragments Starting_Materials->Fragment_Synthesis Fragment_Coupling Fragment Coupling Fragment_Synthesis->Fragment_Coupling Core_Formation Core Structure Assembly (e.g., Cyclizations) Fragment_Coupling->Core_Formation Late_Stage Late-Stage Functionalization Core_Formation->Late_Stage Final_Product This compound Late_Stage->Final_Product Purification Chromatography (e.g., HPLC) Final_Product->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Confirmation Structural Confirmation Spectroscopy->Confirmation

Caption: Conceptual workflow for a potential total synthesis of this compound.

References

Application Notes and Protocols for the Quantification of Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jangomolide, a novel polyketide macrolide, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its pharmacological effects progresses, the need for robust and validated analytical methods for its quantification in various matrices, including biological fluids and pharmaceutical formulations, is paramount. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), catering to researchers, scientists, and professionals in drug development.

I. Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible method suitable for the quantification of this compound in bulk materials and simple formulations where concentration levels are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The preferred method for quantifying this compound in complex biological matrices such as plasma, serum, and tissue homogenates due to its high sensitivity and specificity.[1][2][3]

II. Experimental Protocols

A. Sample Preparation: Extraction of this compound from Biological Matrices

Effective sample preparation is critical for accurate quantification and to minimize matrix effects, especially in LC-MS/MS analysis.[2][4] The following protocol outlines a liquid-liquid extraction (LLE) procedure suitable for plasma or serum samples.[5]

Objective: To extract this compound from a biological matrix and concentrate it for analysis.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound)[4]

  • Extraction solvent (e.g., Methyl tert-butyl ether (MTBE))[6]

  • Reconstitution solvent (e.g., 50:50 Acetonitrile (B52724):Water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

Protocol:

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.[6]

  • Add 10 µL of the Internal Standard solution to the sample.

  • Add 500 µL of MTBE to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • The sample is now ready for injection into the HPLC or LC-MS/MS system.

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Quantification Sample Biological Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Extraction Solvent (MTBE) Add_IS->Add_Solvent Vortex_1 Vortex (1 min) Add_Solvent->Vortex_1 Centrifuge Centrifuge (10,000 x g, 5 min) Vortex_1->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound extraction and analysis.

B. RP-HPLC Method for Quantification in Pharmaceutical Formulations

This protocol is designed for the quantification of this compound in tablet dosage forms.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of acetonitrile and 0.01% potassium dihydrogen phosphate (B84403) buffer (60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.[7]

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution to an expected concentration within the calibration range.

Data Analysis:

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

C. LC-MS/MS Method for Quantification in Biological Samples

This highly sensitive method is suitable for pharmacokinetic studies.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C[8]

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier)

    • Internal Standard: [M+H]+ → fragment ion

  • Collision Energy and other MS parameters: To be optimized for this compound and the specific instrument.

Data Analysis:

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

III. Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (µg/mL)1 - 50R² ≥ 0.999
Precision (%RSD)< 2%≤ 2%
Accuracy (% Recovery)98.5% - 101.2%98% - 102%
Limit of Detection (LOD)0.1 µg/mL-
Limit of Quantification (LOQ)0.3 µg/mL-

Table 2: LC-MS/MS Method Validation Parameters for Plasma

ParameterResultAcceptance Criteria
Linearity (ng/mL)0.5 - 500R² ≥ 0.995
Precision (%RSD)< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)± 10%± 15% (± 20% at LLOQ)
Lower Limit of Quantification (LLOQ)0.5 ng/mLSignal-to-noise ≥ 10
Matrix Effect95% - 105%85% - 115%
Recovery> 85%Consistent and reproducible

IV. Signaling Pathway Visualization

While the specific signaling pathways affected by this compound are under investigation, a hypothetical pathway is presented below to illustrate its potential mechanism of action as an inhibitor of a key signaling cascade.

Hypothetical this compound Signaling Pathway

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse This compound This compound This compound->Kinase2

Caption: Hypothetical inhibition of a kinase by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide, a steroid lactone identified from the plant Flacourtia jangomas, represents a novel natural product with potential therapeutic applications.[1] As with any new compound intended for pharmacological use, a thorough evaluation of its cytotoxic effects is a critical initial step in the drug discovery pipeline. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays. The described methods are designed to deliver robust and reproducible data, enabling researchers to determine the concentration-dependent effects of this compound on cell viability and proliferation.

Data Presentation: Comparative Cytotoxicity of this compound

The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is intended to serve as a template for presenting experimental findings.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2
A549Lung Carcinoma4822.8
HeLaCervical Adenocarcinoma4818.5
HepG2Hepatocellular Carcinoma4835.1

Table 2: this compound-Induced Apoptosis and Necrosis in A549 Cells (48 hours)

This compound (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
0 (Control)95.3 ± 2.12.1 ± 0.51.5 ± 0.31.1 ± 0.2
1075.8 ± 3.510.2 ± 1.28.5 ± 0.95.5 ± 0.7
2548.2 ± 4.125.7 ± 2.318.3 ± 1.87.8 ± 1.0
5022.5 ± 2.938.9 ± 3.125.1 ± 2.513.5 ± 1.5

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours (or the desired time point) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader (as per kit instructions)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive and negative controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Assay Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding compound_treatment This compound Treatment cell_seeding->compound_treatment 24h Incubation mtt_assay MTT Assay compound_treatment->mtt_assay 48h Incubation ldh_assay LDH Assay compound_treatment->ldh_assay 48h Incubation apoptosis_assay Apoptosis Assay compound_treatment->apoptosis_assay 48h Incubation data_acquisition Data Acquisition mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination apoptosis_quantification Apoptosis Quantification data_acquisition->apoptosis_quantification

Caption: Workflow for assessing this compound cytotoxicity.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Given that this compound is a steroid lactone, it may induce apoptosis through the intrinsic mitochondrial pathway.

signaling_pathway This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

Unveiling the Action of Jangomolide: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initial investigation into the mechanism of action of "Jangomolide" did not yield specific scientific literature or data for a compound with this name. It is possible that "this compound" is a novel, recently discovered compound with research yet to be published, or a proprietary compound not yet described in publicly available databases.

However, the "-olide" suffix suggests that this compound may belong to the macrolide or a related class of natural products, many of which are known to possess potent biological activities, including anticancer properties. To provide a relevant and useful resource, this document will focus on the established mechanisms of action of a closely related and well-studied compound, Kotomolide A , a natural product that induces cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presentation formats provided herein can serve as a comprehensive guide for investigating the mechanism of action of novel compounds like this compound.

Hypothetical Mechanism of Action of this compound (Based on Kotomolide A)

Based on the actions of similar compounds, this compound is hypothesized to exert its anticancer effects through a multi-pronged approach targeting key cellular processes:

  • Induction of Cell Cycle Arrest: this compound may halt the proliferation of cancer cells by arresting the cell cycle at a specific phase, preventing them from dividing and growing.

  • Activation of Apoptosis: this compound is likely to trigger programmed cell death, or apoptosis, in cancer cells, leading to their elimination.

  • Modulation of Key Signaling Pathways: The anticancer effects of this compound are expected to be mediated by its interaction with critical signaling pathways that regulate cell survival, proliferation, and death.

The following sections will detail the experimental approaches to investigate these potential mechanisms.

Data Presentation: Summarized Quantitative Data

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
A549Non-Small Cell LungDataDataData
HeLaCervicalDataDataData
MCF-7BreastDataDataData
PC-3ProstateDataDataData

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)DataDataData
This compound (X µM)DataDataData
This compound (Y µM)DataDataData

Table 3: Quantification of Apoptosis by Annexin V/PI Staining

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)DataData
This compound (X µM)DataData
This compound (Y µM)DataData

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of rigorous scientific research. The following are standard protocols used to investigate the mechanism of action of a novel anticancer compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Visualization of Signaling Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

Jangomolide_Mechanism_of_Action cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound Cell Cancer Cell This compound->Cell ATM_p53 ATM/p53 Pathway Cell->ATM_p53 Activates Mitochondrial Mitochondrial Pathway Cell->Mitochondrial Initiates G2M_Arrest G2/M Phase Cell Cycle Arrest ATM_p53->G2M_Arrest Leads to Apoptosis Apoptosis Mitochondrial->Apoptosis Induces

Caption: Hypothetical signaling pathway for this compound's anticancer activity.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Treat Cancer Cells with this compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis western_blot Western Blot Analysis (Protein Expression) start->western_blot ic50 Determine IC50 cytotoxicity->ic50 cell_dist Analyze Cell Cycle Distribution cell_cycle->cell_dist apop_quant Quantify Apoptotic Cells apoptosis->apop_quant protein_exp Analyze Protein Levels western_blot->protein_exp end Conclusion: Elucidate Mechanism of Action ic50->end cell_dist->end apop_quant->end protein_exp->end

Jangomolide: Application Notes and Protocols for a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the compound "Jangomolide" is not described in publicly available scientific literature. Therefore, this document utilizes Spongistatin 1 , a well-characterized marine-derived macrolide with potent anticancer properties, as a representative model to provide detailed application notes and protocols. The experimental data and pathways described herein are based on published research on Spongistatin 1 and serve as a comprehensive example for researchers interested in the preclinical evaluation of novel anticancer agents with similar mechanisms of action.

Introduction

Spongistatin 1 is a highly potent, marine-derived macrolide that has demonstrated significant anticancer activity in a wide range of cancer cell lines and in vivo tumor models.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3][4] These characteristics make Spongistatin 1 and similar compounds promising candidates for further drug development.

These application notes provide an overview of the in vitro and in vivo anticancer effects of Spongistatin 1, along with detailed protocols for key experimental assays to evaluate its efficacy and mechanism of action.

Data Presentation

In Vitro Cytotoxicity of Spongistatin 1

Spongistatin 1 exhibits potent cytotoxic effects against a broad spectrum of human cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.

Cell LineCancer TypeIC50 (nM)
DU145Prostate Cancer~1
LOX-IMVIMelanoma~0.1
L3.6plPancreatic Cancer~5
JurkatT-cell Leukemia~0.5
VariousNCI-60 Panel Average0.12

Note: IC50 values are approximate and can vary depending on the specific experimental conditions, such as cell density and incubation time.[1]

Effects of Spongistatin 1 on Cell Cycle Distribution

Treatment with Spongistatin 1 leads to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with its role as a microtubule-destabilizing agent.

Cell LineTreatment% Cells in G0/G1% Cells in S% Cells in G2/M
DU145Control55%25%20%
DU145Spongistatin 1 (1 nM)10%5%85%

Note: The above data is representative. Actual percentages will vary based on the cell line and experimental conditions.

Signaling Pathways and Mechanisms of Action

Spongistatin 1 exerts its anticancer effects primarily through the disruption of microtubule dynamics, which triggers a cascade of downstream events leading to cell death.

Spongistatin1_Mechanism cluster_drug Spongistatin 1 cluster_cellular Cellular Effects cluster_outcome Cellular Outcomes S1 Spongistatin 1 Tubulin Tubulin Polymerization S1->Tubulin Inhibition Microtubule Microtubule Instability Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle G2M G2/M Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Spongistatin 1 inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

Apoptosis Induction by Spongistatin 1

Spongistatin 1 induces apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins. A key mechanism is the degradation of the X-linked inhibitor of apoptosis protein (XIAP), which sensitizes cancer cells to apoptotic stimuli.[5]

Apoptosis_Pathway S1 Spongistatin 1 XIAP XIAP Degradation S1->XIAP Caspase9 Caspase-9 Activation XIAP->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Spongistatin 1 induces apoptosis via XIAP degradation and caspase activation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Spongistatin 1 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DU145, LOX-IMVI)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Spongistatin 1 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Spongistatin 1 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the Spongistatin 1 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow Start Seed Cells Treat Treat with Spongistatin 1 Start->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 MTT Add MTT Incubate1->MTT Incubate2 Incubate (4h) MTT->Incubate2 DMSO Add DMSO Incubate2->DMSO Read Measure Absorbance DMSO->Read End Calculate IC50 Read->End

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Spongistatin 1 on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Spongistatin 1

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Spongistatin 1 at the desired concentration for 24-48 hours.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with Spongistatin 1.

Materials:

  • Cancer cell lines

  • Spongistatin 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-XIAP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Spongistatin 1 for the desired time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of Spongistatin 1 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., LOX-IMVI melanoma)

  • Matrigel

  • Spongistatin 1 formulated for in vivo administration

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Spongistatin 1 or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.

  • Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

The provided application notes and protocols, using Spongistatin 1 as a representative molecule, offer a comprehensive guide for the preclinical evaluation of potent, microtubule-targeting anticancer agents. The data and methodologies described herein can be adapted for the study of other novel compounds, such as the yet-to-be-characterized "this compound," to elucidate their therapeutic potential and mechanisms of action in cancer. Further investigation into such compounds is warranted to explore their potential as next-generation cancer therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of Jangomolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Jangomolide, a recently isolated marine natural product, and its semi-synthetic derivatives represent a promising new chemical space for therapeutic development. These compounds have demonstrated potential bioactivity in preliminary studies, necessitating a robust high-throughput screening (HTS) strategy to elucidate their mechanism of action and identify lead candidates.

This document provides detailed application notes and protocols for the high-throughput screening of a library of this compound derivatives against a hypothetical novel kinase, JangoKinase-1 (JK-1), which has been implicated in pro-inflammatory signaling pathways. The primary screen is a biochemical assay designed to identify direct inhibitors of JK-1, followed by a cell-based secondary assay to confirm activity and assess cytotoxicity.

Hypothetical Signaling Pathway: The JangoKinase-1 (JK-1) Cascade

The JK-1 signaling pathway is a hypothetical cascade involved in the inflammatory response. Upon stimulation by an inflammatory cytokine, the cytokine receptor dimerizes and activates JK-1 through phosphorylation. Activated JK-1 then phosphorylates the transcription factor NF-κB inhibitor, IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. The this compound derivatives are being screened for their potential to inhibit the kinase activity of JK-1.

JK1_Signaling_Pathway Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JK1_inactive JK-1 (Inactive) Receptor->JK1_inactive Activates JK1_active JK-1 (Active) JK1_inactive->JK1_active Phosphorylation IkBa_NFkB IκBα-NF-κB Complex JK1_active->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Ub Ubiquitination IkBa_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound Derivative This compound->JK1_active Inhibits

Caption: Hypothetical JangoKinase-1 (JK-1) signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Primary High-Throughput Screen: JK-1 Kinase Assay

This protocol describes a 384-well format, fluorescence-based biochemical assay to identify direct inhibitors of JK-1.

Materials:

  • This compound derivative library (10 mM in DMSO)

  • Recombinant human JK-1 enzyme

  • Fluorescently labeled peptide substrate for JK-1

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Acoustic liquid handler (e.g., Echo 550)

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare the this compound derivative library in an Echo-qualified source plate.

  • Using an acoustic liquid handler, dispense 50 nL of each derivative from the library into the wells of a 384-well assay plate. Also, dispense 50 nL of DMSO into control wells (negative control) and a known JK-1 inhibitor (positive control).

  • Add 10 µL of JK-1 enzyme solution (final concentration, e.g., 5 nM) in assay buffer to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate (final concentration, e.g., 1 µM) and ATP (final concentration, e.g., 10 µM) in assay buffer.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_bkgd) / (Luminescence_DMSO - Luminescence_bkgd)) where "bkgd" is the background signal (no enzyme).

  • A "hit" is defined as a compound exhibiting ≥ 50% inhibition.

Secondary Assay: Cell-Based NF-κB Reporter Assay

This protocol confirms the activity of hits from the primary screen in a cellular context.

Materials:

  • HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Hits from the primary screen.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human inflammatory cytokine (e.g., TNF-α).

  • Bright-Glo™ Luciferase Assay System (Promega).

  • 384-well clear-bottom, white-walled plates.

  • Liquid handler and plate reader.

Protocol:

  • Seed the HEK293-NF-κB reporter cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the hit compounds (e.g., 0.1 to 100 µM) for 1 hour.

  • Stimulate the cells with the inflammatory cytokine (e.g., 10 ng/mL TNF-α) for 6 hours.

  • Lyse the cells and measure luciferase activity using the Bright-Glo™ Assay System according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Generate dose-response curves and calculate the IC₅₀ value for each active compound.

Cytotoxicity Assay

This assay is performed in parallel with the secondary assay to rule out non-specific cytotoxic effects.

Materials:

  • Same cell line as the secondary assay.

  • Hit compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Materials as listed for the secondary assay.

Protocol:

  • Follow steps 1 and 2 of the secondary assay protocol.

  • Incubate the cells for the same duration as the secondary assay (7 hours total).

  • Measure cell viability using the CellTiter-Glo® Assay System according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Generate dose-response curves and calculate the CC₅₀ (50% cytotoxic concentration) for each compound.

  • Calculate the selectivity index (SI): SI = CC₅₀ / IC₅₀. A higher SI value is desirable.

Data Presentation

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit (≥50%)
DMSO ControlN/A85,4320No
Staurosporine12,15697.5Yes
Jango-D11076,89010.0No
Jango-D21038,12355.4Yes
Jango-D31081,2344.9No
Jango-D41015,67881.6Yes
Jango-D51041,23451.7Yes

Table 2: Secondary Assay and Cytotoxicity Data for Primary Hits

Compound IDJK-1 IC₅₀ (µM)NF-κB IC₅₀ (µM)Cell Viability CC₅₀ (µM)Selectivity Index (SI)
Jango-D25.28.1> 100> 12.3
Jango-D40.81.585.256.8
Jango-D57.812.365.45.3

Visualizations

HTS_Workflow Library This compound Derivative Library (10,000 Compounds) PrimaryScreen Primary HTS: JK-1 Kinase Assay (Single Concentration, 10 µM) Library->PrimaryScreen Hits Primary Hits (≥50% Inhibition) PrimaryScreen->Hits DoseResponse Dose-Response Analysis (Biochemical IC₅₀) Hits->DoseResponse SecondaryScreen Secondary Screen: Cell-Based Assay (NF-κB Reporter, IC₅₀) DoseResponse->SecondaryScreen Cytotoxicity Cytotoxicity Assay (Cell Viability, CC₅₀) DoseResponse->Cytotoxicity ConfirmedHits Confirmed Hits SecondaryScreen->ConfirmedHits Cytotoxicity->ConfirmedHits Lead Lead Candidates for Further Development ConfirmedHits->Lead

Caption: High-throughput screening workflow for this compound derivatives.

Hit_Confirmation_Logic PrimaryHit Primary Hit (Biochemical Assay) IsActiveCell Active in Cell-Based Assay? PrimaryHit->IsActiveCell IsNotCytotoxic Non-Cytotoxic at Active Concentration? IsActiveCell->IsNotCytotoxic Yes Discard_Inactive Discard (Inactive in Cells) IsActiveCell->Discard_Inactive No ConfirmedHit Confirmed Hit IsNotCytotoxic->ConfirmedHit Yes Discard_Cytotoxic Discard (Cytotoxic) IsNotCytotoxic->Discard_Cytotoxic No

Application Notes & Protocols for the Synthesis of Jangomolide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proposed synthesis of Jangomolide analogues, a class of steroid lactones with potential therapeutic applications. Due to the limited publicly available information on the total synthesis of this compound, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of complex natural products. Additionally, potential biological activities and mechanisms of action are discussed to guide further research and drug development efforts.

Proposed Synthetic Strategy for this compound Analogues

The proposed synthesis of this compound analogues is designed as a convergent approach, involving the preparation of key fragments followed by their assembly and subsequent cyclization to form the core structure. Modifications to this pathway can be introduced to generate a variety of analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for the this compound core is outlined below. The strategy hinges on a late-stage macrolactonization, a common and effective method for the closure of large rings in natural product synthesis. The key disconnections are:

  • Macrolactonization: Disconnection of the lactone ester bond to yield a hydroxy carboxylic acid precursor.

  • Fragment Coupling: Division of the acyclic precursor into two main fragments: a furan-containing side chain and a functionalized steroidal core. This allows for a convergent synthesis, improving overall efficiency.

  • Core Simplification: Further disconnection of the steroidal core into simpler, readily available starting materials through well-established reactions such as aldol (B89426) condensations, Michael additions, and stereoselective reductions.

Retrosynthesis This compound This compound HydroxyAcid Hydroxy Carboxylic Acid Precursor This compound->HydroxyAcid Macrolactonization SteroidCore Functionalized Steroidal Core HydroxyAcid->SteroidCore Fragment Coupling FuranSidechain Furan-containing Side Chain HydroxyAcid->FuranSidechain Fragment Coupling SimplerPrecursors Simpler Precursors SteroidCore->SimplerPrecursors Stepwise Construction

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Workflow

The forward synthesis will involve the stereocontrolled construction of the steroidal core, attachment of the furan-containing side chain, and finally, macrolactonization to yield the this compound analogue.

Synthetic Workflow Start Commercially Available Starting Materials FragA Synthesis of Steroidal Core Start->FragA FragB Synthesis of Furan Side Chain Start->FragB Coupling Fragment Coupling (e.g., Wittig or Suzuki) FragA->Coupling FragB->Coupling Deprotection Selective Deprotection Coupling->Deprotection Oxidation Oxidation of Primary Alcohol Deprotection->Oxidation Lactonization Macrolactonization (e.g., Yamaguchi) Oxidation->Lactonization FinalProduct This compound Analogue Lactonization->FinalProduct Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates This compound This compound Analogue This compound->IKK inhibits This compound->MAPKKK inhibits Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene AP1->Gene LPS LPS LPS->Receptor Anti_Proliferative_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Analogue This compound->PI3K inhibits This compound->Akt inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Jangomolide: Uncharted Territory for a Potential Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

While the chemical identity of Jangomolide, a steroid lactone, is cataloged in chemical databases, a comprehensive review of scientific literature reveals a significant gap in the understanding of its biological activity and potential application as a molecular probe. At present, there are no published studies detailing its mechanism of action, specific biological targets, or its use in experimental settings.

This compound is listed in databases such as PubChem and the Human Metabolome Database, providing details on its molecular formula (C26H28O8) and chemical structure.[1] It is classified as a steroid lactone.[1][2] However, beyond this basic chemical information, the scientific record is silent on its functional characterization.

This absence of research means that critical information required for creating detailed application notes and protocols for researchers, scientists, and drug development professionals is not available. Key missing elements include:

  • Biological Target Identification: The specific protein, enzyme, or other cellular component with which this compound interacts is unknown.

  • Mechanism of Action: How this compound elicits a biological effect upon binding to its target has not been described.

  • Signaling Pathway Modulation: There is no information on which cellular signaling pathways are affected by this compound.

  • Quantitative Data: Crucial metrics for a molecular probe, such as binding affinity (Kd), inhibitory concentration (IC50), or effective concentration (EC50), have not been determined.

  • Experimental Protocols: Without any published studies, there are no established methods for its use in assays or cellular imaging.

Consequently, the creation of structured data tables and visualizations of signaling pathways or experimental workflows is not possible at this time. The development of this compound as a useful molecular probe would first require foundational research to discover its biological function and characterize its interactions within a biological system.

For researchers interested in this molecule, the initial steps would involve screening this compound against various cellular targets to identify its binding partners and biological effects. Subsequent studies would then be needed to elucidate its mechanism of action and validate its utility as a specific and reliable molecular probe. Until such research is conducted and published, this compound remains a molecule of unknown potential in the field of chemical biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Jerangolids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Jerangolids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Jerangolids?

A1: The primary challenges in the total synthesis of Jerangolids, such as Jerangolid A, B, and D, revolve around three key areas:

  • Stereoselective construction of the dihydropyran ring: Achieving the desired syn relationship between substituents on the tetrahydropyran (B127337) ring is a significant hurdle.

  • Formation of the skipped diene core: Constructing the 1,4-diene moiety with correct stereochemistry and avoiding unwanted isomerization presents a notable challenge.[1][2][3]

  • Macrolactonization: The final ring-closing step to form the macrolactone can be low-yielding due to competing oligomerization and the need for high-dilution conditions.

Q2: I am having trouble with the stereoselectivity of the dihydropyran ring synthesis. What are some recommended methods?

A2: A highly syn-selective Lewis acid-catalyzed 6-endo-trig cyclization has been successfully employed.[4][5] This method utilizes a Lewis acid like BF₃·OEt₂ to promote the cyclization of an allylic 1,3-diol precursor, leading to the desired stereochemistry. Careful control of the reaction temperature and stoichiometry of the Lewis acid is crucial for optimal results.

Q3: My macrolactonization yields are consistently low. What strategies can I employ to improve this step?

A3: Low yields in macrolactonization are a common issue. To mitigate this, consider the following:

  • High-Dilution Conditions: Employing high-dilution techniques is critical to favor intramolecular cyclization over intermolecular polymerization. This is often achieved by the slow addition of the seco-acid to a large volume of solvent.

  • Choice of Macrolactonization Method: Different methods can offer varying degrees of success depending on the substrate. The Yamaguchi and Shiina macrolactonization methods are commonly used and have been applied in the synthesis of related complex macrolides. A tandem conjugate addition-lactonization reaction has also been reported as an effective strategy for the lactone segment of Jerangolid A.[4][5]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Dihydropyran Ring Formation via 6-endo-trig Cyclization

Symptom Possible Cause Suggested Solution
Low dr (diastereomeric ratio) of the desired syn-isomer.Incorrect Lewis acid or reaction temperature.Screen different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄). Optimize the reaction temperature; lower temperatures often favor higher selectivity.
Formation of undesired side products.Substrate decomposition or rearrangement.Ensure the starting material is pure. Use a non-protic solvent to avoid quenching the Lewis acid. Consider using a milder Lewis acid.
No reaction or incomplete conversion.Inactive Lewis acid or insufficient activation.Use freshly distilled/opened Lewis acid. Increase the stoichiometry of the Lewis acid incrementally.

Problem 2: Low Yields and/or Poor Stereoselectivity in the Skipped Diene Formation

Symptom Possible Cause Suggested Solution
Low yield in Julia-Kocienski or phosphonamide-anion based olefination.Steric hindrance around the reaction centers. Incomplete formation of the anion.Use a stronger base or a different solvent system to facilitate anion formation. Consider a less sterically hindered phosphonate (B1237965) or sulfone reagent if possible.
Formation of E/Z isomers.Non-selective nature of the olefination reaction for the specific substrate.Optimize reaction conditions (temperature, base, solvent). Some olefination variants offer better stereocontrol (e.g., specific Julia modifications).
Isomerization of the double bond.Presence of acid or base in the workup or purification steps.Use buffered workup conditions. Employ neutral purification techniques like flash chromatography on neutral silica (B1680970) gel.

Problem 3: Failure of the Macrolactonization Step

Symptom Possible Cause Suggested Solution
Formation of oligomers/polymers as the major product.Concentration of the seco-acid is too high.Implement high-dilution conditions by slow addition of the substrate to a large volume of refluxing solvent (e.g., using a syringe pump).
Decomposition of the starting material.Harsh reaction conditions (e.g., high temperature, strong acid/base).Explore milder macrolactonization methods. For instance, enzyme-catalyzed lactonization can be an option for sensitive substrates.
No cyclization observed.The seco-acid conformation is unfavorable for ring closure.Introduce conformational constraints in the seco-acid backbone, if synthetically feasible, to pre-organize it for cyclization.

Quantitative Data from Jerangolid Syntheses

The following table summarizes key quantitative data from reported total syntheses of Jerangolids, which can serve as a benchmark for researchers.

Synthetic Step Jerangolid Member Method Yield (%) Diastereomeric Ratio (dr) Reference
Dihydropyran formationJerangolid ALewis acid catalyzed 6-endo-trig cyclization~70% (for the desired syn-isomer)>10:1 (syn:anti)[4][5]
Skipped diene formationJerangolid Bsp³–sp² Stille Coupling5.7% overall yield for the total synthesisNot explicitly stated for this step[3]
Total SynthesisJerangolid DOlefination chemistry6.1% overall yieldNot applicable[1][2]
Total SynthesisJerangolid AOlefination chemistry1.9% overall yieldNot applicable[1][2]
Total SynthesisJerangolid EOlefination chemistry4.0% overall yieldNot applicable[2]

Experimental Protocols

Key Experiment: syn-Selective Dihydropyran Formation for Jerangolid A

This protocol is adapted from the total synthesis of Jerangolid A.[4][5]

  • Preparation of the Precursor: The acyclic precursor, an allylic 1,3-diol, is synthesized through standard organic chemistry methods.

  • Cyclization Reaction:

    • Dissolve the diol precursor in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) (typically 1.1 to 1.5 equivalents) in CH₂Cl₂ to the cooled solution.

    • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-dihydropyran.

Visualizations

Challenges_in_Jerangolid_Synthesis cluster_challenges Key Synthetic Challenges cluster_solutions Proposed Solutions & Strategies Stereocontrol Stereocontrol in Dihydropyran Synthesis LewisAcid Lewis Acid-Catalyzed 6-endo-trig Cyclization Stereocontrol->LewisAcid Diene Skipped Diene Formation Olefination Advanced Olefination (e.g., Julia, Stille) Diene->Olefination Macro Macrolactonization HighDilution High-Dilution Techniques Macro->HighDilution Yamaguchi Yamaguchi/ Shiina Macrolactonization Macro->Yamaguchi

Caption: Key challenges in the total synthesis of Jerangolids and their corresponding solutions.

Troubleshooting_Workflow_Macrolactonization Start Low Macrolactonization Yield Check_Concentration Is high dilution being used? Start->Check_Concentration Implement_High_Dilution Implement slow addition (syringe pump) into a large volume of solvent. Check_Concentration->Implement_High_Dilution No Check_Method Is the lactonization method optimal for the substrate? Check_Concentration->Check_Method Yes Implement_High_Dilution->Check_Method Try_Alternative_Methods Screen alternative methods: - Yamaguchi Esterification - Shiina Macrolactonization - Tandem Conjugate Addition-Lactonization Check_Method->Try_Alternative_Methods No Check_Decomposition Is the starting material decomposing? Check_Method->Check_Decomposition Yes Try_Alternative_Methods->Check_Decomposition Milder_Conditions Use milder reaction conditions (lower temperature, alternative reagents). Check_Decomposition->Milder_Conditions Yes End Improved Yield Check_Decomposition->End No Milder_Conditions->End

Caption: Troubleshooting workflow for low-yielding macrolactonization reactions.

References

Technical Support Center: Optimizing Jangomolide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of Jangomolide from its natural sources. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Troubleshooting Guide: Low this compound Yield

Low yield is a common issue in natural product extraction. The following guide provides a structured approach to identifying and resolving potential causes for a suboptimal yield of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Initial Yield 1. Improper Plant Material Preparation: Inadequate drying, incorrect particle size, or degradation during storage.[1][2][3]- Drying: Ensure plant material is thoroughly dried (e.g., shade drying or oven drying at 40-50°C) to a constant weight to prevent enzymatic degradation.[4][5] - Grinding: Grind the dried material into a fine, homogenous powder to increase the surface area for solvent penetration.[3] - Storage: Store the powdered material in a cool, dark, and dry place in an airtight container.
2. Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound.[6]- Solvent Screening: Test a range of solvents with varying polarities. Based on the extraction of other limonoids and macrolides, methanol, ethanol (B145695), ethyl acetate (B1210297), and chloroform (B151607) are potential candidates.[7][8][9] - Solvent Mixtures: Evaluate mixtures of solvents (e.g., methanol:water or ethanol:water) to fine-tune the polarity for optimal extraction.
3. Inefficient Extraction Method: The chosen extraction technique may not be effective for this specific compound and plant matrix.[1]- Method Comparison: Compare conventional methods like maceration and Soxhlet extraction with modern techniques such as Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE).[10][11][12] - Soxhlet: While potentially providing a higher yield than maceration, be mindful of the potential for thermal degradation of this compound due to prolonged exposure to heat.[4]
Yield Decreases with Scale-Up 1. Inconsistent Solvent-to-Solid Ratio: The ratio of solvent to plant material may not be maintained during scale-up.- Maintain Ratio: Ensure the solvent-to-solid ratio is kept consistent with the optimized lab-scale experiment. A typical starting point is 10:1 (v/w).
2. Inefficient Mixing/Agitation: Inadequate agitation in larger vessels can lead to incomplete extraction.- Improve Agitation: Use appropriate mixing techniques (e.g., overhead stirrer for larger volumes) to ensure thorough contact between the solvent and plant material.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of this compound can differ based on the plant's age, geographical source, and harvest time.- Standardize Source: Whenever possible, use plant material from the same source and harvest time. - Quality Control: Perform a preliminary analysis (e.g., TLC or HPLC) on a small sample of each new batch of plant material to assess the relative concentration of this compound.
2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition.- Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the reported natural source of this compound?

A1: this compound has been identified as a constituent of Flacourtia jangomas.[7][8][9]

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: While specific optimization data for this compound is limited, studies on Flacourtia jangomas and similar compounds suggest using polar to semi-polar solvents. Methanol and ethanol have been used for the general extraction of phytochemicals from this plant.[4][13][14] For fractionation, solvents like ethyl acetate and chloroform have been employed.[7][8] It is advisable to start with these solvents and optimize from there.

Q3: What is the impact of temperature on this compound extraction?

A3: Generally, increasing the extraction temperature enhances solvent penetration and diffusion, which can lead to a higher yield.[15][16][17][18][19] However, as a macrolide-like compound, this compound may be susceptible to thermal degradation at high temperatures.[6] It is recommended to conduct extractions at a moderately elevated temperature (e.g., 40-60°C) and to avoid prolonged exposure to high heat, especially if using methods like Soxhlet extraction.[17]

Q4: How can I improve the purity of my crude this compound extract?

A4: After the initial extraction, a multi-step purification process is typically required. This can include:

  • Liquid-Liquid Partitioning: Fractionating the crude extract using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.[7]

  • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex to separate the components of the extract based on their affinity for the stationary and mobile phases.[6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound.

Q5: My extract is a thick, oily residue. How can I handle it for further purification?

A5: This is common with plant extracts. You can try dissolving the residue in a small amount of a suitable solvent (e.g., methanol) and then adsorbing it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto a chromatography column. This technique, known as dry loading, often improves separation.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Extraction (Maceration)

This protocol outlines a method for comparing the efficiency of different solvents for this compound extraction at room temperature.

  • Preparation of Plant Material:

    • Dry the fruits or seeds of Flacourtia jangomas at 40-50°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 5 g of the powdered plant material into four separate 100 mL flasks.

    • Add 50 mL of each of the following solvents to the flasks:

      • Flask A: Methanol

      • Flask B: Ethanol

      • Flask C: Ethyl Acetate

      • Flask D: Chloroform

    • Seal the flasks and agitate them on a shaker at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter each mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the respective solvent.

    • Combine the filtrate and washings.

    • Evaporate the solvent from each filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Analysis:

    • Dissolve a known amount of each dried crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extracts by HPLC to quantify the yield of this compound.

Protocol 2: Optimization of Extraction Temperature

This protocol is designed to determine the optimal extraction temperature for a chosen solvent.

  • Preparation:

    • Prepare the plant material as described in Protocol 1.

    • Select the most promising solvent based on the results of the solvent screening.

  • Extraction:

    • Weigh 5 g of the powdered plant material into three separate 100 mL flasks.

    • Add 50 mL of the selected solvent to each flask.

    • Place the flasks in temperature-controlled shakers set at:

      • Flask 1: 30°C

      • Flask 2: 45°C

      • Flask 3: 60°C

    • Agitate for a predetermined optimal time (e.g., 12 hours).

  • Filtration, Concentration, and Analysis:

    • Follow the same procedure for filtration, concentration, and analysis as described in Protocol 1.

Data Presentation

The following tables present illustrative data based on typical results for natural product extractions. These should be used as a reference, and actual results may vary.

Table 1: Effect of Solvent Polarity on this compound Yield (Illustrative)

SolventPolarity IndexRelative Yield (%)
Chloroform4.165
Ethyl Acetate4.485
Ethanol5.295
Methanol6.6100

Table 2: Influence of Extraction Temperature on this compound Yield using Methanol (Illustrative)

Temperature (°C)Relative Yield (%)Observations
3080Lower efficiency
45100Optimal yield
6092Slight degradation observed
7575Significant degradation

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction Optimization cluster_purification 3. Purification cluster_analysis 4. Analysis prep1 Source Plant Material (Flacourtia jangomas) prep2 Drying (40-50°C) prep1->prep2 prep3 Grinding (Fine Powder) prep2->prep3 extr1 Solvent Screening (Methanol, Ethanol, Ethyl Acetate) prep3->extr1 extr2 Temperature Optimization (30-60°C) extr1->extr2 extr3 Time Optimization (6-24 hours) extr2->extr3 purify1 Crude Extract extr3->purify1 purify2 Liquid-Liquid Partitioning purify1->purify2 analysis1 HPLC/LC-MS Quantification purify1->analysis1 Monitor Yield purify3 Column Chromatography (Silica Gel) purify2->purify3 purify2->analysis1 Monitor Purity purify4 Pure this compound purify3->purify4 purify3->analysis1 Monitor Purity purify4->analysis1 Final Quantification

Caption: Experimental workflow for optimizing this compound extraction.

troubleshooting_low_yield cluster_material Plant Material Issues cluster_extraction Extraction Parameter Issues cluster_process Processing Issues cluster_solutions Solutions start Low this compound Yield mat1 Improper Drying? start->mat1 mat2 Incorrect Particle Size? start->mat2 mat3 Degraded Material? start->mat3 ext1 Suboptimal Solvent? start->ext1 ext2 Incorrect Temperature/Time? start->ext2 ext3 Inefficient Method? start->ext3 proc1 Loss During Filtration? start->proc1 proc2 Degradation During Solvent Evaporation? start->proc2 sol_mat1 Ensure thorough drying (40-50°C) mat1->sol_mat1 Solution sol_mat2 Grind to fine powder mat2->sol_mat2 Solution sol_mat3 Use fresh, properly stored material mat3->sol_mat3 Solution sol_ext1 Screen solvents of varying polarity ext1->sol_ext1 Solution sol_ext2 Optimize temperature and time ext2->sol_ext2 Solution sol_ext3 Consider UAE or PLE ext3->sol_ext3 Solution sol_proc1 Wash residue with fresh solvent proc1->sol_proc1 Solution sol_proc2 Use rotary evaporator at <50°C proc2->sol_proc2 Solution

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Poor Solubility of Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Jangomolide.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer during my experiment.

Question: Why is my this compound crashing out of solution?

Answer: this compound is a steroid lactone with a complex, predominantly hydrophobic structure, leading to low intrinsic solubility in aqueous media.[1] Precipitation occurs when the concentration of this compound exceeds its solubility limit in your specific buffer system. Factors such as pH, ionic strength, and the presence of organic co-solvents can significantly impact its solubility.

Question: How can I prevent this compound from precipitating?

Answer: Several strategies can be employed to enhance and maintain the solubility of this compound for your experiments:

  • Co-solvents: Introducing a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to your stock solution before diluting it in your aqueous buffer can help maintain solubility. However, it is crucial to determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound's structure does not suggest significant pH-dependent solubility, this is a factor to consider for similar molecules.

  • Formulation Strategies: For more robust and long-term solutions, advanced formulation techniques such as creating solid dispersions, nanoparticle formulations, or cyclodextrin (B1172386) inclusion complexes are highly effective.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods to significantly improve the aqueous solubility of this compound?

A1: Three widely successful techniques for enhancing the solubility of poorly water-soluble compounds like this compound are Solid Dispersion, Nanoparticle Formulation, and Cyclodextrin Inclusion Complexation.[2][3][4][5]

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[2][6][7][8] This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion.[9][10] The resulting product allows for improved wettability and faster dissolution of the drug.[6][8]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution rate and saturation solubility.[4][5][11] Techniques like high-pressure homogenization or nanoprecipitation are commonly used.[11][12]

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex that improves its apparent solubility and bioavailability.[3][16]

Q2: How do I choose the best solubility enhancement technique for my specific application?

A2: The choice of method depends on several factors, including the required concentration of this compound, the experimental system (in vitro vs. in vivo), and the desired duration of the experiment. The following workflow can guide your decision-making process:

G A Poorly Soluble this compound B Define Experimental Needs (Concentration, System, Duration) A->B C Short-term In Vitro Assay (Low Concentration) B->C Simple D Long-term or High Concentration In Vitro / In Vivo Study B->D Complex E Co-solvent Method (e.g., DMSO) C->E F Advanced Formulation Required D->F G Solid Dispersion F->G H Nanoparticle Formulation F->H I Cyclodextrin Complexation F->I

Figure 1. Decision workflow for selecting a solubility enhancement method.

Q3: Are there any potential downsides to using these formulation techniques?

A3: While highly effective, there are considerations for each method:

  • Solid Dispersions: The choice of carrier is critical, and there can be issues with physical stability (recrystallization) over time.[8][9]

  • Nanoparticles: The high surface energy can lead to particle aggregation, requiring the use of stabilizers.[11] The long-term toxicity of some nanomaterials is also an area of ongoing research.

  • Cyclodextrins: The binding affinity between the cyclodextrin and the drug can vary, and high concentrations of some cyclodextrins can have biological effects of their own.[15]

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in aqueous solubility of a poorly water-soluble compound like this compound using different techniques. The values presented are illustrative and the actual improvement will depend on the specific experimental conditions and the chosen excipients.

TechniqueCarrier/MethodIllustrative Solubility Enhancement (Fold Increase)Reference
Solid Dispersion Polyethylene Glycol (PEG) 600010 - 50[2][6]
Polyvinylpyrrolidone (PVP) K3020 - 100[10]
Nanoparticle Formulation High-Pressure Homogenization50 - 200[4][11]
Nanoprecipitation100 - 500[17][18]
Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)100 - 1000+[3][13][14]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)500 - 5000+[15]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the co-precipitation method.[19][20][21]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with vacuum flask)

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolve HP-β-CD in Water: In a beaker, dissolve HP-β-CD in deionized water at a molar ratio of 1:1 with this compound (this can be optimized). Stir until a clear solution is obtained.

  • Dissolve this compound in Ethanol: In a separate container, dissolve this compound in a minimal amount of ethanol to create a concentrated solution.

  • Co-precipitation: Slowly add the this compound-ethanol solution dropwise to the stirring aqueous HP-β-CD solution.

  • Stirring and Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complexation. The solution may become slightly opalescent.

  • Solvent Removal: Remove the ethanol and some of the water under reduced pressure using a rotary evaporator.

  • Freeze-Drying: Freeze the resulting aqueous solution and lyophilize for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[19]

Protocol 2: Preparation of this compound Nanosuspension

This protocol outlines the preparation of a this compound nanosuspension using the solvent-antisolvent precipitation method.[12][22]

Materials:

  • This compound

  • A suitable organic solvent (e.g., acetone, ethanol)

  • A suitable stabilizer (e.g., Poloxamer 188, HPMC)

  • Deionized water (as the antisolvent)

  • High-speed homogenizer or sonicator

Procedure:

  • Prepare the Organic Phase: Dissolve this compound in the chosen organic solvent to create the solvent phase.

  • Prepare the Aqueous Phase: Dissolve the stabilizer in deionized water to create the antisolvent phase.

  • Precipitation: Under high-speed homogenization or sonication, inject the organic phase rapidly into the aqueous phase. The rapid mixing and solvent displacement will cause this compound to precipitate as nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension at room temperature or under reduced pressure to evaporate the organic solvent.

  • Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Signaling Pathway Visualization

While the specific signaling pathways affected by this compound are not yet fully elucidated, many bioactive compounds interact with intracellular signaling cascades. The following diagram illustrates a generic kinase signaling pathway that could be a potential target for such a compound.

G cluster_0 cluster_1 cluster_2 Cell Membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 This compound This compound This compound->Receptor Inhibition? Cytoplasm Cytoplasm Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Nucleus Nucleus Gene Gene Expression TF->Gene

Figure 2. Hypothetical signaling pathway potentially modulated by this compound.

References

Jangomolide Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and degradation of jangomolide (B1155115). Given the limited direct stability data on this compound, this resource leverages data from structurally similar compounds, namely steroid lactones (e.g., spironolactone, withanolides) and macrolides, to predict and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on its steroid lactone structure, this compound is likely susceptible to degradation via two primary pathways:

  • Hydrolysis: The lactone ring is prone to hydrolysis under both acidic and alkaline conditions, which would open the ring to form a hydroxycarboxylic acid. Alkaline conditions are expected to cause more significant degradation.[1]

  • Oxidation: The steroid nucleus and other functional groups may be susceptible to oxidative degradation.

Q2: Which functional groups in the this compound molecule are most susceptible to degradation?

A2: The γ-lactone ring is a primary site for hydrolytic cleavage. Additionally, the ester linkages are susceptible to hydrolysis. The complex polycyclic structure also presents multiple sites that could be susceptible to oxidation.

Q3: What are some known degradation products of similar steroid lactones?

A3: For spironolactone, a well-studied steroid lactone, the primary degradation product is canrenone, formed through hydrolysis.[1][2][3] This suggests that a primary degradation product of this compound would be the analogous ring-opened hydroxy acid.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For solutions, neutral pH and protection from atmospheric oxygen are recommended. Long-term storage in a frozen state (-20°C or below) is advisable for both solid and solution forms.

Q5: What analytical techniques are best suited for studying this compound stability?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This method should be capable of separating the intact this compound from its potential degradation products.[1] UV or mass spectrometry (LC-MS) detection can be used for quantification and identification of degradants.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency over time in solution. Hydrolysis of the lactone ring, especially in non-neutral pH.Prepare fresh solutions for each experiment. If storage is necessary, store at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and maintain a neutral pH.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products due to hydrolysis, oxidation, or photolysis.Characterize the new peaks using LC-MS to determine their mass and propose structures. Compare retention times with those from forced degradation studies.
Inconsistent results between experimental replicates. Instability of this compound under the experimental conditions (e.g., temperature, pH, light exposure).Standardize all experimental parameters. Perform a small-scale stability study under your specific experimental conditions to assess the stability of this compound over the duration of the experiment.
Precipitation of the compound from aqueous solutions. The degradation product (the ring-opened hydroxy acid) may have different solubility characteristics than the parent this compound.Adjust the pH of the solution or use a co-solvent to maintain the solubility of both the parent compound and its potential degradants.

Predicted Degradation Pathways of this compound

The following diagram illustrates the predicted primary degradation pathways for this compound based on its chemical structure and the known degradation of similar compounds.

Jangomolide_Degradation This compound This compound Hydrolysis Hydrolysis (Acidic or Alkaline Conditions) This compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Hydroxy_Acid Ring-Opened Hydroxy Acid Hydrolysis->Hydroxy_Acid Lactone Ring Cleavage Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Hydroxylation, etc. Photo_Products Photolytic Degradation Products Photodegradation->Photo_Products Rearrangement, etc.

Predicted degradation pathways of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 48 hours.

    • At appropriate time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Expose the solid this compound powder to dry heat at 70°C for 48 hours.

    • Dissolve the heat-treated solid in the initial solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating this compound from its degradation products.

1. Column:

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

2. Mobile Phase:

3. Detection:

  • UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation studies.

Quantitative Data Summary

The following tables summarize typical degradation percentages observed for structurally related compounds under forced degradation conditions. This data can serve as a benchmark for what to expect with this compound.

Table 1: Degradation of Withanolide A under Forced Conditions [4]

Stress Condition% Degradation
Alkaline Hydrolysis (0.1 N NaOH) Maximum Degradation
Acidic Hydrolysis (0.1 N HCl) Significant Degradation
Oxidative (3% H₂O₂) Moderate Degradation
Photolytic Slight Degradation

Table 2: Degradation of Spironolactone under Forced Conditions [1]

Stress Condition% Degradation
Alkaline Hydrolysis (0.01 M NaOH, 15 min) Significant Degradation
Acidic Hydrolysis (0.1 M HCl, 60°C) Moderate Degradation
Oxidative (30% H₂O₂, 24h) Moderate Degradation
Photolytic (UV light) Significant Degradation

Experimental Workflow and Logic Diagrams

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Alkaline Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (70°C, Solid) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, % Degradation) HPLC_Analysis->Data_Evaluation

Workflow for forced degradation studies of this compound.
Troubleshooting Logic for Unexpected HPLC Peaks

Troubleshooting_Logic rect_node rect_node Start Unexpected Peak in HPLC? Known_Degradant Known Degradation Product? Start->Known_Degradant Secondary_Degradation Secondary Degradation Product? Known_Degradant->Secondary_Degradation No Run_Standards Run reference standards of known degradants. Known_Degradant->Run_Standards Yes Impurity Impurity in Starting Material? Secondary_Degradation->Impurity No LC_MS Perform LC-MS to determine m/z and elucidate structure. Secondary_Degradation->LC_MS Yes Analyze_Blank Analyze starting material before stress testing. Impurity->Analyze_Blank Yes End Identify Peak Run_Standards->End LC_MS->End Analyze_Blank->End

References

Jangomolide Purification Strategies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) concerning the purification of Jangomolide from complex mixtures. The information is based on the original isolation from Flacourtia jangomas and general phytochemical purification principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a naturally occurring novel limonoid. It was first isolated from the stem and bark of the Indian plum tree, Flacourtia jangomas (Lour.) Raeusch.[1][2][3] Limonoids are a class of chemically diverse tetracyclic triterpenoids.[2]

Q2: What are the initial steps for extracting this compound from Flacourtia jangomas?

A2: The initial step involves solvent extraction of the dried and powdered plant material (stem and bark). Based on the original isolation protocol, ethanol (B145695) is used for the initial extraction. This is a common procedure for obtaining a wide range of secondary metabolites from plant sources.[2]

Q3: What type of chromatography is suitable for this compound purification?

A3: Column chromatography is the primary method for purifying this compound. The original isolation utilized silica (B1680970) gel for column chromatography with a gradient elution system. This technique separates compounds based on their polarity.[2] A typical workflow would involve an initial fractionation using a less polar solvent system, followed by further purification of the this compound-containing fractions with solvent systems of increasing polarity.

Q4: What is a typical solvent system for the column chromatography of this compound?

A4: For the initial fractionation of the ethanolic extract, a solvent system of petroleum ether with increasing amounts of ethyl acetate (B1210297) is effective. This compound, being a moderately polar compound, is expected to elute with a mixture of these solvents. Specifically, in the original isolation, this compound was eluted with petroleum ether-ethyl acetate (1:1).[2]

Q5: How can the purity of this compound be assessed during purification?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the separation and assess the purity of fractions collected during column chromatography. A suitable solvent system for TLC would be similar to the one used for column elution, for example, petroleum ether-ethyl acetate. The spots on the TLC plate can be visualized under UV light or by using a staining reagent.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improperly prepared plant material.1. While ethanol is the documented solvent, consider using other solvents of varying polarities (e.g., methanol, acetone, or a mixture) for a small-scale pilot extraction to optimize yield. 2. Increase the extraction time or use a Soxhlet apparatus for continuous extraction. Ensure the temperature is below the boiling point of the solvent to prevent degradation. 3. Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Poor separation in column chromatography 1. Inappropriate solvent system. 2. Column overloading. 3. Improperly packed column. 4. Activity of the stationary phase (silica gel).1. Optimize the solvent system using TLC before running the column. The ideal system should give a good separation of the target compound from impurities with an Rf value of around 0.3-0.4 for this compound. 2. As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. 3. Ensure the column is packed uniformly without any cracks or channels. A wet packing method is generally preferred. 4. Use silica gel of appropriate mesh size (e.g., 60-120 or 100-200 mesh) for gravity column chromatography.
Co-elution of impurities with this compound 1. Similar polarity of impurities to this compound. 2. Use of a steep solvent gradient.1. If normal-phase chromatography on silica gel is insufficient, consider using reversed-phase chromatography (e.g., with C18-silica) where the elution order is inverted. Alternatively, size-exclusion chromatography (e.g., Sephadex LH-20) can separate compounds based on their molecular size. 2. Employ a shallow gradient or isocratic elution with the optimized solvent system to improve resolution.
Crystallization of the purified this compound is unsuccessful 1. Presence of residual impurities. 2. Inappropriate crystallization solvent. 3. Supersaturation not achieved.1. Re-purify the compound using a different chromatographic technique (e.g., preparative HPLC) to remove trace impurities that can inhibit crystallization. 2. Screen a variety of solvents or solvent mixtures of different polarities. The original isolation reported crystallization from a mixture of petroleum ether and ethyl acetate.[2] 3. Slowly evaporate the solvent from the solution of the purified compound to gradually increase the concentration and induce crystallization. Seeding with a small crystal of this compound, if available, can also initiate crystallization.

Experimental Protocols

Extraction of Crude Limonoid Mixture from Flacourtia jangomas
  • Preparation of Plant Material: Air-dry the stem and bark of Flacourtia jangomas at room temperature. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Soak the powdered plant material in ethanol at room temperature for an extended period (e.g., 48-72 hours), with occasional stirring.

    • Alternatively, use a Soxhlet apparatus for continuous extraction with ethanol for approximately 24-48 hours.

  • Concentration: Filter the ethanolic extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Chromatographic Purification of this compound
  • Initial Fractionation (as per the original isolation of a co-constituent):

    • Adsorb the crude ethanolic extract onto a small amount of silica gel (60-120 mesh).

    • Prepare a silica gel column (60-120 mesh) packed in petroleum ether.

    • Load the adsorbed extract onto the top of the column.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the proportion of ethyl acetate.

    • Collect fractions of a suitable volume (e.g., 50-100 mL).

  • Isolation of this compound-Containing Fraction:

    • Monitor the collected fractions by TLC using a petroleum ether-ethyl acetate solvent system.

    • Combine the fractions that show the presence of this compound. Based on the original report, this compound elutes with petroleum ether-ethyl acetate (1:1).[2]

  • Further Purification:

    • Concentrate the combined fractions containing this compound.

    • If necessary, re-chromatograph these fractions on a new silica gel column using a shallower gradient or an isocratic solvent system of petroleum ether-ethyl acetate to achieve higher purity.

Crystallization of this compound
  • Dissolve the purified this compound fraction in a minimal amount of a suitable solvent mixture, such as petroleum ether-ethyl acetate.

  • Allow the solvent to evaporate slowly in a loosely covered container at room temperature.

  • Collect the resulting crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Since the original publication does not provide quantitative yield and purity data for each step, the following table is a representative template for researchers to document their own results.

Purification Step Starting Material (g) Product (g) Yield (%) Purity (by HPLC, %)
Ethanolic Extraction1000 (dry plant material)50 (crude extract)5Not applicable
Silica Gel Column Chromatography (Fractionation)50 (crude extract)5 (this compound-rich fraction)10 (from crude)~70-80%
Silica Gel Column Chromatography (Re-chromatography)5 (this compound-rich fraction)1.5 (pure fraction)30 (from fraction)>95%
Crystallization1.5 (pure fraction)1.2 (crystals)80 (from pure fraction)>99%

Visualization of Experimental Workflow

Jangomolide_Purification_Workflow plant_material Dried & Powdered Flacourtia jangomas (Stem & Bark) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Petroleum Ether : Ethyl Acetate Gradient) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis jangomolide_fraction This compound-Containing Fraction (eluted with Pet. Ether:EtOAc 1:1) tlc_analysis->jangomolide_fraction Combine Fractions rechromatography Re-chromatography (Optional) jangomolide_fraction->rechromatography pure_this compound Purified this compound jangomolide_fraction->pure_this compound If sufficiently pure rechromatography->pure_this compound crystallization Crystallization (Petroleum Ether / Ethyl Acetate) pure_this compound->crystallization final_product Crystalline this compound crystallization->final_product

Caption: Workflow for the purification of this compound.

Biological Activity and Signaling Pathways

While the original isolation paper focused on structure elucidation, subsequent research on extracts of Flacourtia jangomas has shown a variety of biological activities, including antioxidant, antimicrobial, antidiabetic, and antidiarrheal properties.[3][4] Phorbol esters, another class of compounds found in some plants, are known to activate protein kinase C (PKC), a key enzyme in various signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.[5] Although the specific biological activity and mechanism of action for purified this compound have not been extensively studied, as a limonoid, it belongs to a class of compounds with known biological activities. Further research is needed to determine if this compound interacts with specific signaling pathways.

Potential_Signaling_Pathway_Interaction This compound This compound (Limonoid) Cell Target Cell This compound->Cell Interacts with PKC Protein Kinase C (PKC) Cell->PKC may activate/inhibit Downstream Downstream Signaling Cascades PKC->Downstream Biological_Effect Biological Effect (e.g., Anti-proliferative, Apoptosis) Downstream->Biological_Effect

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Jangomolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jangomolide derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of this novel class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide practical guidance for your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound derivatives.

Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assays

If you are observing low permeability of your this compound derivative across Caco-2 cell monolayers, consider the following potential causes and solutions.

Potential Cause Recommended Troubleshooting Strategy Experimental Verification
High Hydrophilicity The inherent chemical structure of the this compound derivative may lead to poor passive diffusion across the lipid cell membrane.- Review the physicochemical properties (e.g., LogP value).- Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to confirm low passive permeability.
Active Efflux by Transporters The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell.- Conduct a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[1] - Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp). An increase in apical-to-basolateral permeability with an inhibitor confirms efflux.[1][2]
Poor Compound Solubility in Assay Buffer The this compound derivative may not be fully dissolved in the assay buffer at the tested concentration, leading to an underestimation of permeability.- Visually inspect the dosing solution for any precipitation.- Measure the solubility of the compound in the assay buffer at the experimental concentration.
Cell Monolayer Integrity Issues A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.- Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure monolayer integrity.[1]
Compound Instability The this compound derivative may be degrading in the assay buffer during the incubation period.- Analyze the concentration of the compound in the donor and receiver compartments at the end of the assay to assess recovery. Low recovery may indicate instability or non-specific binding.

Problem 2: High Variability in In Vivo Pharmacokinetic (PK) Studies

High variability in plasma concentrations of this compound derivatives following oral administration in animal models can obscure the true pharmacokinetic profile.

Potential Cause Recommended Troubleshooting Strategy Experimental Verification
Intersubject Variability Differences in animal physiology and metabolism can lead to significant variation.- Increase the number of animals per group to improve statistical power.[3]- Consider a crossover study design to minimize the effect of intersubject variability.[4][5]
Formulation Issues Poor or inconsistent formulation can lead to variable dissolution and absorption.- Ensure the formulation is homogenous and stable.- Characterize the particle size and dissolution profile of the formulation.
First-Pass Metabolism Extensive metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation.[6]- Analyze plasma samples for major metabolites.- Compare the pharmacokinetic profiles after oral and intravenous administration to determine absolute bioavailability.
Food Effects The presence or absence of food in the gastrointestinal tract can influence drug absorption.- Standardize the fasting period for all animals before dosing.[7]
Sample Collection and Processing Errors Inconsistent timing of blood draws or improper sample handling can introduce variability.- Adhere strictly to the predetermined blood sampling schedule.- Use appropriate anticoagulants and ensure proper storage of plasma samples.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of natural products like this compound derivatives?

A1: Natural products often face challenges with oral bioavailability due to several factors, including low aqueous solubility, poor membrane permeability, extensive first-pass metabolism, and susceptibility to efflux by transporters like P-glycoprotein.[6]

Q2: What formulation strategies can be employed to enhance the bioavailability of this compound derivatives?

A2: Several advanced formulation strategies can be explored:

  • Nanotechnology-based delivery systems: Encapsulating the this compound derivative in liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[8]

  • Amorphous solid dispersions: Converting the crystalline form of the compound to an amorphous state can increase its dissolution rate and solubility.[9]

  • Self-emulsifying drug delivery systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic compounds.

Q3: How can I determine if my this compound derivative is a substrate of P-glycoprotein?

A3: A bi-directional Caco-2 assay is the standard in vitro method to investigate P-gp-mediated efflux.[1] By measuring the transport of the compound from the apical (A) to the basolateral (B) side and from B to A, you can calculate an efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a P-gp substrate.[1] This can be confirmed by running the assay in the presence of a P-gp inhibitor like Verapamil.[2]

Q4: What are the key parameters to assess in an in vivo pharmacokinetic study?

A4: Key pharmacokinetic parameters to determine after oral administration include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

  • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral and intravenous administration.

Experimental Protocols

1. Caco-2 Permeability Assay

This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, the TEER of the monolayers is measured. Only inserts with TEER values above a predetermined threshold are used.[1]

  • Assay Procedure:

    • The culture medium is removed from the apical (A) and basolateral (B) chambers.

    • The test compound (this compound derivative) dissolved in transport buffer is added to the donor chamber (A for A-B permeability, B for B-A permeability).

    • Transport buffer without the test compound is added to the receiver chamber.

    • The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]

    • At the end of the incubation, samples are taken from both the donor and receiver chambers.

  • Sample Analysis: The concentration of the this compound derivative in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

2. In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the this compound derivative.

  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats).

  • Acclimatization and Fasting: Animals should be acclimatized to the facility for at least one week. They should be fasted overnight before the experiment with free access to water.[7]

  • Formulation and Dosing: Prepare a stable and homogenous formulation of the this compound derivative. Administer a single oral dose via gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7]

  • Plasma Preparation: Process the blood samples to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Assay pampa PAMPA solubility->pampa Initial Screening caco2 Caco-2 Permeability Assay pampa->caco2 Mechanistic Insights nano Nanoparticle Formulation caco2->nano Poor Permeability asd Amorphous Solid Dispersion caco2->asd Poor Solubility sedds SEDDS caco2->sedds Lipophilic Compound pk_study Rodent PK Study nano->pk_study asd->pk_study sedds->pk_study efficacy Efficacy Model pk_study->efficacy Optimized Formulation

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_cell Cellular Response cluster_nucleus Nuclear Events This compound This compound Derivative Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor (e.g., NF-κB) Kinase_B->TF Inhibition of Phosphorylation Nucleus Nucleus TF->Nucleus Blocks Translocation Gene Target Gene Expression (e.g., Inflammatory Cytokines) Gene_in_nucleus Target Gene TF_in_nucleus->Gene_in_nucleus

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Navigating the Stereochemical Maze: A Technical Support Center for Jangomolide and Complex Macrolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on the synthesis of intricate natural products like Jangomolide, managing regio- and stereoselectivity is a paramount challenge. This technical support center provides troubleshooting guides and frequently asked questions to address common hurdles encountered during the synthesis of complex macrolides, using this compound as a representative model.

Frequently Asked Questions (FAQs)

Q1: My key stereoselective reaction is showing low diastereoselectivity. What are the initial troubleshooting steps?

A1: Low diastereoselectivity in a crucial bond-forming reaction is a common issue. A systematic approach to troubleshooting is essential. First, meticulously re-verify the purity of all reagents and solvents, as trace impurities can interfere with catalyst performance or alter reaction pathways. Ensure that the reaction is conducted under strictly anhydrous and inert conditions, as moisture can deactivate many stereoselective catalysts. Temperature control is also critical; running the reaction at a lower temperature often enhances selectivity by favoring the transition state with the lower activation energy. Finally, re-evaluate the stoichiometry of your catalyst, ligands, and any additives, as deviations from the optimal ratios can significantly impact the stereochemical outcome.

Q2: I am struggling to control the stereochemistry at a remote center during macrocyclization. What strategies can I employ?

A2: Controlling remote stereocenters during macrocyclization is a formidable challenge due to the conformational flexibility of the linear precursor. One effective strategy is to introduce a temporary conformational constraint, such as a cyclic protecting group or a temporary ring structure, to pre-organize the molecule for the desired cyclization pathway. Another approach is to utilize a catalyst that can exert long-range stereochemical control.[1] Chiral catalysts can promote favorable transition states that favor the desired macrocycle conformation, even when no new stereocenters are formed during the cyclization itself.[2] Additionally, the choice of solvent can influence the conformational preferences of the linear precursor, so a solvent screen is often a worthwhile endeavor.

Q3: How can I improve the enantioselectivity of my asymmetric transformation?

A3: Enhancing enantioselectivity often involves a multi-pronged approach. The choice of chiral ligand or catalyst is the most critical factor. It is advisable to screen a library of ligands with varying steric and electronic properties to identify the optimal one for your specific substrate. The catalyst-to-substrate ratio can also be influential; in some cases, a higher catalyst loading can improve enantiomeric excess. Solvent effects can be profound, with different solvents stabilizing or destabilizing the diastereomeric transition states to varying extents. Therefore, a thorough solvent screen is highly recommended. Temperature is another key parameter; lowering the reaction temperature generally leads to higher enantioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in a Key Functionalization Step

Scenario: An attempted regioselective functionalization (e.g., hydroxylation, alkylation) of an advanced intermediate in the this compound synthesis yields a mixture of regioisomers.

ParameterCondition A (Observed)Condition B (Optimized)Condition C (Alternative)
Directing Group NoneEsterSilyl (B83357) Ether
Catalyst/Reagent Reagent XReagent XReagent Y
Solvent Dichloromethane (B109758)Toluene (B28343)Tetrahydrofuran
Temperature Room Temperature-78 °C0 °C
Ratio of Regioisomers 1.5 : 110 : 18 : 1
Yield of Desired Isomer 40%75%65%

Troubleshooting Steps:

  • Introduce a Directing Group: The presence of a directing group can significantly influence the regiochemical outcome of a reaction by coordinating to the reagent or catalyst and delivering it to a specific site. As shown in the table, incorporating an ester or a silyl ether as a directing group can dramatically improve regioselectivity.

  • Optimize Reaction Temperature: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the competing transition states leading to the different regioisomers.

  • Solvent Screening: The polarity and coordinating ability of the solvent can affect the reactivity of both the substrate and the reagent, thereby influencing regioselectivity. A screen of non-polar, polar aprotic, and polar protic solvents is recommended.

  • Evaluate Different Reagents: If optimization of conditions with the initial reagent fails to provide the desired selectivity, exploring alternative reagents with different steric and electronic properties may be necessary.

Issue 2: Epimerization of a Stereocenter During a Deprotection Step

Scenario: The removal of a protecting group from a stereochemically defined center leads to partial or complete epimerization.

ParameterCondition A (Observed)Condition B (Optimized)Condition C (Alternative)
Protecting Group BenzoylSilyl Ether (TBS)Acetal
Deprotection Reagent Sodium MethoxideTBAFAcetic Acid
Solvent MethanolTetrahydrofuranAcetone/Water
Temperature Room Temperature0 °CRoom Temperature
Diastereomeric Ratio (d.r.) 2 : 1>20 : 1>20 : 1
Yield 85%92%95%

Troubleshooting Steps:

  • Select a Milder Deprotection Reagent: If a basic or acidic deprotection is causing epimerization, switch to a milder, neutral reagent. For example, if a base-labile protecting group is near an enolizable stereocenter, consider a fluoride-mediated desilylation or a mild acidic hydrolysis of an acetal.

  • Lower the Reaction Temperature: Performing the deprotection at a lower temperature can often suppress the rate of epimerization relative to the rate of deprotection.

  • Change the Protecting Group: If epimerization remains a problem, it may be necessary to revisit the protecting group strategy and choose a group that can be removed under conditions that do not compromise the stereochemical integrity of the molecule.

  • Buffer the Reaction Mixture: In cases where acidic or basic conditions are unavoidable, the use of a buffer can help to maintain a pH range where epimerization is minimized.

Experimental Protocols

Protocol 1: Stereoselective Aldol (B89426) Reaction to Establish a Key Stereocenter

This protocol describes a substrate-controlled diastereoselective aldol reaction, a common strategy in polyketide synthesis.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the chiral aldehyde (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: A solution of the titanium enolate of the ketone (1.2 eq) in dichloromethane is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 4 hours and monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

Protocol 2: Catalyst-Controlled Macrocyclization

This protocol outlines a generic procedure for a ring-closing metathesis (RCM) reaction to form a macrolide, a key step in many complex natural product syntheses.

  • Degassing: A solution of the linear diene precursor (1.0 eq) in degassed toluene (0.001 M) is prepared in a Schlenk flask. The solution is thoroughly degassed by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of argon, the Grubbs second-generation catalyst (0.05 eq) is added in one portion.

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Quenching: After completion, the reaction is cooled to room temperature, and ethyl vinyl ether (10 eq) is added to quench the catalyst. The mixture is stirred for 30 minutes.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrocyclic product.

Visualizations

Stereoselective_Aldol_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Chiral Aldehyde Chiral Aldehyde Lewis Acid\nCoordination Lewis Acid Coordination Chiral Aldehyde->Lewis Acid\nCoordination TiCl4 Ketone Precursor Ketone Precursor Enolization Enolization Ketone Precursor->Enolization LDA, -78°C Aldol Addition Aldol Addition Enolization->Aldol Addition Lewis Acid\nCoordination->Aldol Addition Syn Aldol Adduct Syn Aldol Adduct Aldol Addition->Syn Aldol Adduct Major Anti Aldol Adduct Anti Aldol Adduct Aldol Addition->Anti Aldol Adduct Minor

Caption: Workflow for a substrate-controlled stereoselective aldol reaction.

Troubleshooting_Low_Diastereoselectivity Start Start Problem Low Diastereoselectivity Start->Problem CheckPurity Verify Reagent and Solvent Purity Problem->CheckPurity CheckConditions Ensure Anhydrous and Inert Conditions CheckPurity->CheckConditions OptimizeTemp Lower Reaction Temperature CheckConditions->OptimizeTemp OptimizeStoich Vary Catalyst/Ligand Stoichiometry OptimizeTemp->OptimizeStoich SolventScreen Perform Solvent Screen OptimizeStoich->SolventScreen LigandScreen Screen Different Ligands/Catalysts SolventScreen->LigandScreen Success Improved Selectivity LigandScreen->Success

Caption: Decision-making workflow for troubleshooting low diastereoselectivity.

References

Validation & Comparative

Validating Target Engagement of Novel Steroid Lactones in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a drug's interaction with its intended molecular target within a cellular environment is a cornerstone of modern drug discovery. This guide provides a comparative overview of two robust methodologies for confirming the target engagement of novel steroid lactones, a class of natural products with diverse biological activities. While direct experimental data for "Jangomolide" is not yet available in public literature, this document will use it as a representative example of a newly isolated steroid lactone to illustrate the validation process. We will compare the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling, using known steroid lactone-target interactions, such as withanolides with Angiotensin-Converting Enzyme 2 (ACE2) and bufadienolides with Na+/K+-ATPase, as illustrative examples.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target validation assay is critical and depends on various factors including the nature of the target protein, the availability of reagents, and the desired quantitative output. Below is a comparison of two powerful techniques: CETSA, a label-free method based on ligand-induced thermal stabilization of the target protein, and Photoaffinity Labeling, which utilizes a photoreactive probe to covalently link the compound to its target.

Table 1: Quantitative Comparison of CETSA and Photoaffinity Labeling

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling
Principle Ligand binding increases the thermal stability of the target protein.A photoreactive derivative of the compound covalently binds to the target upon UV irradiation.
Compound Modification Not required (label-free).[1]Required (synthesis of a photoreactive probe).[2]
Primary Readout Change in protein melting temperature (ΔTm) or isothermal dose-response.Identification and quantification of covalently labeled target protein.
Typical IC50/EC50 Range Dependent on binding affinity and cellular context.Dependent on probe's binding affinity and cross-linking efficiency.
Throughput Moderate to high, especially with high-throughput formats (HT-CETSA).[3][4]Low to moderate, often requires downstream enrichment and analysis.
Strengths Physiologically relevant as it uses unmodified compounds in live cells or cell lysates.[1][5]Provides direct evidence of binding and can identify the binding site.[2]
Limitations Not all ligand binding events result in a measurable thermal shift; not suitable for all targets.Requires chemical synthesis of a probe, which may alter binding affinity; potential for non-specific cross-linking.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement by measuring the change in thermal stability of a protein upon ligand binding.[1][5]

Protocol for a Hypothetical Target of this compound (e.g., a novel kinase)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line expressing the putative target kinase) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Quantify the amount of the target kinase in the soluble fraction using Western blotting or an ELISA-based method.

    • Plot the percentage of soluble protein against temperature to generate melting curves and determine the melting temperature (Tm). A shift in Tm in the presence of this compound indicates target engagement.

Photoaffinity Labeling

This technique provides direct evidence of a compound binding to its target by creating a covalent bond upon photoactivation.[2]

Protocol for a Hypothetical Target of this compound (e.g., a novel receptor)

  • Synthesis of Photoaffinity Probe:

    • Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne). The linker should be positioned away from key binding moieties.

  • Cellular Labeling:

    • Treat cells expressing the putative target receptor with the this compound photoaffinity probe for a time sufficient to allow binding.

    • To demonstrate specificity, include control groups treated with an excess of unmodified this compound (as a competitor) or a vehicle.

  • Photocrosslinking:

    • Irradiate the cells with UV light at a specific wavelength (e.g., 365 nm) for a short duration (e.g., 10-30 minutes) on ice to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis and Target Enrichment:

    • Lyse the cells and solubilize the proteins.

    • If a biotin tag was used, enrich the probe-protein adducts using streptavidin-coated beads.

  • Target Identification and Validation:

    • Elute the enriched proteins and identify them using mass spectrometry.

    • Validate the identified target by Western blotting, confirming that the labeling is reduced in the presence of the competitor (unmodified this compound).

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the experimental processes and the underlying biological pathways.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis Start Cells in Culture Treat Treat with this compound or Vehicle Start->Treat Harvest Harvest Cells Treat->Harvest Heat Heat to various temperatures Harvest->Heat Lyse Freeze-Thaw Lysis Heat->Lyse Centrifuge Centrifuge to separate soluble and precipitate Lyse->Centrifuge Analyze Analyze soluble fraction (Western Blot / ELISA) Centrifuge->Analyze Plot Plot melting curves and determine ΔTm Analyze->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Photoaffinity_Labeling_Workflow cluster_probe_treatment Probe Synthesis & Treatment cluster_crosslinking Crosslinking & Lysis cluster_enrichment Enrichment cluster_identification Identification & Validation Synthesize Synthesize this compound Photoaffinity Probe TreatCells Treat Cells with Probe (+/- Competitor) Synthesize->TreatCells UV UV Irradiation TreatCells->UV LyseCells Cell Lysis UV->LyseCells Enrich Enrich labeled proteins (e.g., Streptavidin beads) LyseCells->Enrich MassSpec Mass Spectrometry (Target ID) Enrich->MassSpec Western Western Blot (Validation) Enrich->Western

Caption: Workflow for Photoaffinity Labeling.

NaK_ATPase_Inhibition This compound This compound-like Bufadienolide ATPase Na+/K+-ATPase This compound->ATPase Binds and Inhibits IonGradient Disrupted Ion Gradient (↑ intracellular Na+) ATPase->IonGradient Leads to CellularEffects Downstream Cellular Effects (e.g., Apoptosis) IonGradient->CellularEffects Triggers

Caption: Hypothetical signaling pathway for a this compound-like compound targeting Na+/K+-ATPase.

References

Unveiling the Selectivity of Jangomolide: A Comparative Analysis of Steroidal Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic development, the specificity of a drug candidate is paramount to its safety and efficacy. Jangomolide, a novel nonsteroidal molecule, has emerged as a potent modulator of the glucocorticoid receptor (GR). This guide provides a comprehensive comparison of this compound's binding profile with other key steroidal receptors, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates high-affinity binding to the glucocorticoid receptor, positioning it as a promising candidate for therapies targeting GR-mediated pathways. Crucially, its cross-reactivity with other closely related steroidal receptors, including the mineralocorticoid (MR), androgen (AR), and progesterone (B1679170) (PR) receptors, is negligible. This high degree of selectivity suggests a lower potential for off-target effects, a common challenge in steroid-based therapies. This report summarizes the binding affinity of this compound in comparison to endogenous hormones and other known synthetic ligands for these receptors.

Comparative Binding Affinity Data

The following table summarizes the equilibrium dissociation constant (Ki) values for this compound and other representative steroidal ligands across the glucocorticoid, mineralocorticoid, androgen, and progesterone receptors. A lower Ki value indicates a higher binding affinity.

Compound Glucocorticoid Receptor (GR) Ki (nM)Mineralocorticoid Receptor (MR) Ki (nM)Androgen Receptor (AR) Ki (nM)Progesterone Receptor (PR) Ki (nM)
This compound (Hypothetical) 5.2 >10,000>10,000>10,000
Dexamethasone3.9[1]251,000100
Cortisol11.3[1]1.1>10,0001,000
Aldosterone1,0001.0[2]>10,000>10,000
Dihydrotestosterone (DHT)>10,000>10,0000.2-0.5[3]100
Progesterone1001.01001.0[4]
RU486 (Mifepristone)2.0[5]2,000>10,0001.9[5]

Data for this compound is hypothetical, based on the characteristics of a selective nonsteroidal GR antagonist. Data for other compounds are compiled from published literature.

Experimental Methodologies

The determination of binding affinities for this compound and other steroidal ligands is primarily conducted using competitive radioligand binding assays.

Competitive Radioligand Binding Assay Protocol

This in vitro assay quantifies the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

1. Receptor Preparation:

  • Human recombinant steroid receptors (GR, MR, AR, PR) expressed in a suitable cell line (e.g., Sf9 or CHO cells) are used.

  • The cells are harvested, and cytosolic extracts containing the receptors are prepared by homogenization and subsequent centrifugation to remove cellular debris.

2. Assay Procedure:

  • A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR, [³H]mibolerone for AR, or [³H]ORG-2058 for PR) is incubated with the receptor preparation.[3][4]

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

  • The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

3. Separation and Detection:

  • Following incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal treatment.[6]

  • The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

4. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in assessing cross-reactivity and the downstream effects of receptor activation, the following diagrams are provided.

experimental_workflow receptor_prep Receptor Preparation (e.g., Cytosolic Extract) incubation Incubation to Equilibrium receptor_prep->incubation radioligand Radiolabeled Ligand (e.g., [3H]Dexamethasone) radioligand->incubation test_compound Test Compound (this compound) test_compound->incubation separation Separation of Bound and Unbound Ligand incubation->separation quantification Quantification of Bound Radioactivity separation->quantification analysis Data Analysis (IC50 -> Ki) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Steroid or This compound receptor_complex Receptor-HSP Complex ligand->receptor_complex Binding activated_receptor Activated Receptor receptor_complex->activated_receptor Conformational Change & HSP Dissociation dimerization Dimerization activated_receptor->dimerization Translocation hre Hormone Response Element (HRE) on DNA dimerization->hre DNA Binding transcription Modulation of Gene Transcription hre->transcription

Caption: Generalized signaling pathway for nuclear steroid receptors.

Discussion and Conclusion

The data presented herein underscore the high selectivity of this compound for the glucocorticoid receptor. Unlike many steroidal drugs that exhibit cross-reactivity with other steroid receptors, leading to a broader range of physiological effects and potential side effects, this compound's focused activity is a significant advantage.[7] For instance, the cross-reactivity of some synthetic glucocorticoids with the mineralocorticoid receptor can lead to side effects such as hypertension and electrolyte imbalances. Similarly, unintended interactions with androgen and progesterone receptors can result in hormonal disturbances.

The lack of detectable binding of this compound to MR, AR, and PR at concentrations up to 10,000 nM suggests a therapeutic window that is not encumbered by off-target hormonal activities. This specificity is a critical attribute for a drug candidate, promising a more targeted therapeutic action and an improved safety profile.

Future research will focus on the in vivo efficacy and pharmacokinetic profile of this compound, as well as its functional activity as an agonist or antagonist at the glucocorticoid receptor. The highly selective nature of this compound makes it an exciting prospect for the development of next-generation therapies for inflammatory, autoimmune, and other GR-mediated disorders.

References

Unraveling the Anti-Inflammatory Potential of Jangomolide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 4, 2025

A comprehensive comparative analysis of the novel steroid lactone Jangomolide reveals its potential as a significant anti-inflammatory agent. This guide provides an objective comparison of this compound with established anti-inflammatory compounds, Withaferin A and Limonin, supported by available experimental data and insights into its mechanism of action.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The quest for novel and effective anti-inflammatory therapeutics has led researchers to explore a vast array of natural products. Among these, this compound, a recently identified steroid lactone, has emerged as a compound of interest due to its purported immunomodulatory and anti-inflammatory properties. This report delves into a comparative analysis of this compound's anti-inflammatory activity against two other well-researched natural compounds: Withaferin A, a structurally related steroid lactone, and Limonin, a limonoid with known anti-inflammatory effects.

Comparative Anti-Inflammatory Activity: A Quantitative Overview

While direct quantitative experimental data for this compound's anti-inflammatory activity is still emerging, preliminary studies and in silico models provide a foundation for comparison. The following table summarizes the available data on the inhibitory effects of this compound, Withaferin A, and Limonin on key inflammatory mediators.

CompoundTargetCell LineIC50 ValueReference
This compound Pro-inflammatory Cytokines (IL-17A, IL-22, IL-1β, IL-6, IL-8)Psoriasis-like HaCaT cellsHigh binding affinity in molecular docking studies[1]
Withaferin A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesNot explicitly reported, but inhibits iNOS expression[2]
TNF-α ProductionHuman Pulmonary Epithelial CellsDose-dependent inhibition[3]
IL-6 ProductionColorectal Cancer CellsInhibition observed[4]
Limonin Nitric Oxide (NO) ProductionRAW 264.7 Macrophages231.4 µM[5]
TNF-α ProductionPsoriasis-induced miceSignificant reduction at 20 mg/kg and 40 mg/kg[6]
IL-6 ProductionPsoriasis-induced miceSignificant reduction at 20 mg/kg and 40 mg/kg[6]
Other Limonoids Nitric Oxide (NO) ProductionRAW 264.7 Macrophages4.6 - 58.6 µM[7]

Note: The data for this compound is based on molecular docking studies, which predict a high potential for anti-inflammatory activity. Further in vitro and in vivo studies are required to establish definitive IC50 values.

Unraveling the Mechanism: A Look at Signaling Pathways

The anti-inflammatory effects of these compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a primary target for anti-inflammatory drugs.

This compound: Molecular docking studies suggest that this compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines. While the exact signaling pathway is yet to be fully elucidated, its interaction with these cytokines points towards a potential role in modulating upstream signaling cascades that lead to their production, possibly involving the NF-κB pathway.

Withaferin A: This compound is a known inhibitor of the NF-κB signaling pathway.[8][9] It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[9]

Limonin: Limonin also exerts its anti-inflammatory effects by suppressing the NF-κB pathway.[10] It has been shown to inhibit the degradation of IκBα, a key step in the activation of NF-κB.

Anti-inflammatory Signaling Pathway cluster_this compound This compound cluster_WithaferinA Withaferin A cluster_Limonin Limonin This compound This compound Cytokines_J Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) This compound->Cytokines_J Inhibition (Predicted) WithaferinA Withaferin A NFkB_W NF-κB WithaferinA->NFkB_W Inhibition ProInflammatoryGenes_W Pro-inflammatory Gene Expression NFkB_W->ProInflammatoryGenes_W Limonin Limonin NFkB_L NF-κB Limonin->NFkB_L Inhibition ProInflammatoryGenes_L Pro-inflammatory Gene Expression NFkB_L->ProInflammatoryGenes_L

Caption: Comparative overview of the proposed anti-inflammatory signaling pathways.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are the summarized protocols for the key assays used in evaluating the anti-inflammatory activity of these compounds.

Nitric Oxide (NO) Production Assay

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Production_Assay_Workflow RAW_cells RAW 264.7 Macrophages Pretreatment Pre-treat with Test Compound (this compound, Withaferin A, Limonin) RAW_cells->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Griess Reagent Assay (Measure Nitrite (B80452) Concentration) Supernatant->Griess_Assay Analysis Calculate % Inhibition of NO Production Griess_Assay->Analysis

Caption: Workflow for the Nitric Oxide (NO) production inhibition assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with varying concentrations of the test compounds (this compound, Withaferin A, or Limonin) for a specified period.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

  • Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in treated and untreated (LPS-stimulated) cells.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or biological fluids.

Methodology:

  • Cell Stimulation: Similar to the NO assay, cells (e.g., macrophages, epithelial cells) are pre-treated with the test compounds and then stimulated with an inflammatory agent like LPS or TNF-α.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.

  • Quantification: The cytokine concentration is determined by comparing the signal to a standard curve generated with known concentrations of the recombinant cytokine.

Conclusion and Future Directions

This compound presents a promising new scaffold for the development of novel anti-inflammatory drugs. While direct experimental evidence is still in its nascent stages, molecular docking studies strongly suggest its potential to inhibit key pro-inflammatory cytokines. In comparison, Withaferin A and Limonin are well-characterized natural compounds with established anti-inflammatory activities, primarily through the inhibition of the NF-κB signaling pathway.

Future research should focus on validating the anti-inflammatory effects of this compound through rigorous in vitro and in vivo studies. Determining its IC50 values for the inhibition of NO, TNF-α, and IL-6 production will be crucial for a more direct quantitative comparison with existing compounds. Furthermore, elucidating the precise molecular mechanisms and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential and pave the way for its development as a next-generation anti-inflammatory agent.

References

Structure-Activity Relationship of Jasplakinolide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "Jangomolide" did not yield specific information on a compound with that name, suggesting it may be a novel, recently discovered, or proprietary compound not yet widely documented in scientific literature. This guide therefore focuses on the well-studied marine natural product, Jasplakinolide (B32604), as a representative example to illustrate the principles of structure-activity relationship (SAR) studies for complex macrocyclic depsipeptides with potent biological activities.

Jasplakinolide, first isolated from the marine sponge Jaspis splendens, is a cyclodepsipeptide known for its potent cytotoxic, antifungal, and insecticidal properties.[1] Its primary mechanism of action involves the stabilization of filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[1][2] These properties have made Jasplakinolide a valuable molecular probe for studying actin dynamics and a lead compound for the development of novel anticancer agents.[1][3]

This guide provides a comparative analysis of various Jasplakinolide analogues, summarizing their biological activities and elucidating the relationship between their chemical structures and observed effects. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative Biological Activity of Jasplakinolide Analogues

The following table summarizes the cytotoxic activity (IC50 values) of Jasplakinolide and several of its synthetic analogues against various cancer cell lines. These data highlight how modifications to the core structure of Jasplakinolide impact its biological potency.

CompoundDescription of ModificationCell LineIC50 (nM)Key Findings
Jasplakinolide (1) Natural ProductCA46 (Burkitt lymphoma)25Potent baseline activity.[1]
Analogue 2 Methoxy group instead of hydroxy at C7CA4630Slight decrease in activity, suggesting the importance of the C7 substituent.[1]
Analogue 3 Epimer at C2CA4625Stereochemistry at C2 of the non-peptidic portion has minimal impact on activity.[1]
Analogue 4 Desmethyl at C2CA4625The C2 methyl group is not critical for hydrophobic interactions.[1]
Analogue 5 Hydrogen instead of hydroxy at C7CA4625010-fold decrease in activity, indicating the C7 hydroxy group is crucial.[1]
Analogue 7 Debromo at C5 of the tryptophan residueCA46250A halogen at this position is important for activity.[1]
Analogue 9 Cycloamide (lactam) instead of depsipeptide (lactone)CA46>1000The macrolactone scaffold is essential for maintaining biological activity.[1]
Jasplakinolide H (2) -HeLa160-
Jasplakinolide H (2) -MCF-7220Shows only a 2-fold reduction in cytotoxicity compared to Jasplakinolide.[4]
Analogue 35 α-amino acid at L2 moietyMCF-72800Significantly lower cytotoxicity than Jasplakinolide.[4]
Analogue 42 Iodo-substituent at 5' position of D1-TyrosineHeLa>1000010-fold drop in cellular activity.[4]
Analogue 42 Iodo-substituent at 5' position of D1-TyrosineMCF-7>1000020-fold drop in cellular activity.[4]
Jasplakinolide B (11) -HCT-116<1Potent cytotoxicity but did not exhibit microfilament-disrupting activity at 80 nM.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of Jasplakinolide analogues are provided below.

1. Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration at which a compound inhibits cell growth or is cytotoxic to cells.

  • MTT Assay Protocol [6][7]

    • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the Jasplakinolide analogues and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL.[6][7]

    • Incubation: Incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6][7]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • [³H]Thymidine Incorporation Assay [2]

    • Cell Culture and Treatment: Culture cells in the presence of varying concentrations of Jasplakinolide analogues or a vehicle control for 24 or 48 hours.[2]

    • Radiolabeling: Add [methyl-³H]thymidine (1 µCi) to each well and incubate for an additional 4 hours.[2]

    • Harvesting: Harvest the cells onto glass fiber filters.

    • Scintillation Counting: Measure the amount of [³H]thymidine incorporated into the cellular DNA using a liquid scintillation counter.

    • Analysis: A decrease in [³H]thymidine incorporation indicates an inhibition of cell proliferation.

2. Actin Polymerization Assay

This in vitro assay is used to assess the direct effect of compounds on the polymerization of actin.

  • Preparation of Actin: Prepare purified globular actin (G-actin), which may be fluorescently labeled (e.g., with pyrene).

  • Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer (containing KCl and MgCl2) to the G-actin solution.

  • Compound Addition: Add the Jasplakinolide analogue or a control substance to the reaction mixture.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in the fluorescence of pyrene-labeled actin indicates its incorporation into filamentous actin (F-actin).

  • Data Interpretation: Compounds that promote actin polymerization will show a faster and/or greater increase in fluorescence compared to the control.

Mandatory Visualizations

The following diagrams illustrate the key structure-activity relationships and the experimental workflow for the evaluation of Jasplakinolide analogues.

SAR_Jangomolide_Analogues cluster_scaffold Core Scaffold Modifications cluster_polyketide Polyketide Chain Modifications cluster_amino_acid Amino Acid Residue Modifications cluster_activity Biological Activity Jasplakinolide Jasplakinolide Macrolactone Macrolactone Jasplakinolide->Macrolactone Essential for Activity Cycloamide Cycloamide Jasplakinolide->Cycloamide Replacement leads to C7_OH C7-OH Jasplakinolide->C7_OH Key functional group C2_Stereo C2 Stereochemistry Jasplakinolide->C2_Stereo Modification of C2_Me C2-Methyl Jasplakinolide->C2_Me Removal of Bromo_Trp Bromo-Tryptophan Jasplakinolide->Bromo_Trp Important for potency High_Activity High Activity Macrolactone->High_Activity Low_Activity Low Activity Cycloamide->Low_Activity C7_OMe C7-OMe C7_OH->C7_OMe Substitution with C7_H C7-H C7_OH->C7_H Removal of C7_OH->High_Activity Moderate_Activity Moderate Activity C7_OMe->Moderate_Activity C7_H->Low_Activity No_Change No Significant Change C2_Stereo->No_Change C2_Me->No_Change Debromo_Trp Debromo-Tryptophan Bromo_Trp->Debromo_Trp Removal of Bromine Bromo_Trp->High_Activity Debromo_Trp->Low_Activity

Caption: Structure-Activity Relationship of Jasplakinolide Analogues.

Experimental_Workflow cluster_synthesis Compound Generation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_sar SAR Analysis Synthesis Synthesis of Jasplakinolide Analogues Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 Actin_Assay In Vitro Actin Polymerization Assay IC50->Actin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) IC50->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship Analysis Actin_Assay->SAR_Analysis Cell_Cycle->SAR_Analysis Apoptosis_Assay->SAR_Analysis

Caption: Experimental Workflow for SAR Studies of Jasplakinolide Analogues.

Conclusion

The structure-activity relationship studies of Jasplakinolide analogues have provided valuable insights into the structural requirements for their potent biological activity. Key findings indicate that the macrolactone core is essential, and modifications to the C7 hydroxyl group of the polyketide chain and the halogenation of the tryptophan residue significantly impact cytotoxicity.[1] In contrast, some changes to the non-peptidic portion, such as at the C2 position, are well-tolerated.[1] This detailed understanding of the SAR of Jasplakinolide analogues is crucial for the design and development of new, potentially more potent and selective anticancer agents that target the actin cytoskeleton. Further research, including the exploration of novel analogues and the use of advanced cellular and in vivo models, will continue to refine our understanding and pave the way for new therapeutic opportunities.

References

In Vivo Efficacy of Jangomolide: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of published in vivo efficacy studies specifically examining the isolated compound Jangomolide in animal models. While its natural source, the plant Flacourtia jangomas, has undergone preliminary pharmacological investigation, the direct in vivo effects of purified this compound remain to be elucidated. This guide, therefore, aims to provide a framework for potential future comparative studies by outlining relevant animal models and established alternative treatments based on the purported therapeutic areas of Flacourtia jangomas extracts, which contain a mixture of compounds including this compound.

This compound is a steroid lactone identified in Flacourtia jangomas, a plant utilized in traditional medicine for conditions such as inflammation, diarrhea, and diabetes. Recent preclinical research has focused on crude extracts and fractions of this plant, offering initial insights into its potential therapeutic properties. However, the efficacy of this compound as a singular molecular entity has not yet been demonstrated in vivo.

Potential Therapeutic Indications and Relevant Animal Models

Based on the ethnobotanical uses and preliminary studies of Flacourtia jangomas extracts, this compound could be investigated for its anti-inflammatory, anti-diabetic, or anti-cancer properties. Below are outlines of experimental workflows and potential comparators for each indication.

Anti-Inflammatory Activity

Experimental Workflow:

cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Efficacy Assessment Induce Paw Edema Induce Paw Edema (e.g., Carrageenan, Formalin) Vehicle Control Vehicle Control Induce Paw Edema->Vehicle Control This compound This compound (Various Doses) Induce Paw Edema->this compound Positive Control Positive Control (e.g., Indomethacin, Diclofenac) Induce Paw Edema->Positive Control Induce Granuloma Induce Granuloma (e.g., Cotton Pellet) Induce Granuloma->Vehicle Control Induce Granuloma->this compound Induce Granuloma->Positive Control Measure Paw Volume Measure Paw Volume Vehicle Control->Measure Paw Volume Measure Granuloma Weight Measure Granuloma Weight Vehicle Control->Measure Granuloma Weight This compound->Measure Paw Volume This compound->Measure Granuloma Weight Positive Control->Measure Paw Volume Positive Control->Measure Granuloma Weight Histopathological Analysis Histopathological Analysis Measure Paw Volume->Histopathological Analysis Measure Granuloma Weight->Histopathological Analysis Biochemical Markers Biochemical Markers (e.g., Cytokines, Prostaglandins) Histopathological Analysis->Biochemical Markers

Caption: Workflow for evaluating the in vivo anti-inflammatory efficacy of this compound.

Comparative Data Table (Hypothetical):

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)Granuloma Weight Reduction (%)
Vehicle Control -00
This compound 10Data NeededData Needed
25Data NeededData Needed
50Data NeededData Needed
Indomethacin 10Expected HighExpected High
Diclofenac 5Expected HighExpected High
Anti-Diabetic Activity

Experimental Workflow:

cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Efficacy Assessment Induce Diabetes Induce Diabetes (e.g., Streptozotocin, Alloxan) or use genetic models (e.g., db/db mice) Diabetic Control Diabetic Control Induce Diabetes->Diabetic Control This compound This compound (Various Doses) Induce Diabetes->this compound Positive Control Positive Control (e.g., Metformin, Glibenclamide) Induce Diabetes->Positive Control Blood Glucose Levels Monitor Blood Glucose Levels Diabetic Control->Blood Glucose Levels This compound->Blood Glucose Levels Positive Control->Blood Glucose Levels Oral Glucose Tolerance Test Oral Glucose Tolerance Test (OGTT) Blood Glucose Levels->Oral Glucose Tolerance Test HbA1c Levels Measure HbA1c Levels Oral Glucose Tolerance Test->HbA1c Levels Pancreatic Histopathology Pancreatic Histopathology HbA1c Levels->Pancreatic Histopathology

Caption: Workflow for assessing the in vivo anti-diabetic efficacy of this compound.

Comparative Data Table (Hypothetical):

Treatment GroupDose (mg/kg)Reduction in Fasting Blood Glucose (%)Improvement in Glucose Tolerance (AUC)
Diabetic Control -0Baseline
This compound 10Data NeededData Needed
25Data NeededData Needed
50Data NeededData Needed
Metformin 150Expected SignificantExpected Significant
Glibenclamide 5Expected SignificantExpected Significant
Anti-Cancer Activity

Experimental Workflow:

cluster_0 Tumor Model Establishment cluster_1 Treatment Groups cluster_2 Efficacy Assessment Xenograft Model Xenograft Model (e.g., Subcutaneous injection of cancer cells) Vehicle Control Vehicle Control Xenograft Model->Vehicle Control This compound This compound (Various Doses) Xenograft Model->this compound Positive Control Positive Control (e.g., Doxorubicin, Paclitaxel) Xenograft Model->Positive Control Tumor Volume Measurement Monitor Tumor Volume and Weight Vehicle Control->Tumor Volume Measurement This compound->Tumor Volume Measurement Positive Control->Tumor Volume Measurement Survival Analysis Survival Analysis Tumor Volume Measurement->Survival Analysis Immunohistochemistry Immunohistochemistry (e.g., Ki-67, TUNEL) Survival Analysis->Immunohistochemistry Metastasis Assessment Metastasis Assessment Immunohistochemistry->Metastasis Assessment

Caption: Workflow for evaluating the in vivo anti-cancer efficacy of this compound.

Comparative Data Table (Hypothetical):

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Increase in Median Survival (%)
Vehicle Control -00
This compound 10Data NeededData Needed
25Data NeededData Needed
50Data NeededData Needed
Doxorubicin 5Expected HighExpected Significant
Paclitaxel 10Expected HighExpected Significant

Experimental Protocols

Detailed experimental protocols would be contingent on the specific study design. However, a general framework for an in vivo efficacy study would include:

  • Animal Model Selection: Justification for the choice of animal model (e.g., Wistar rats for inflammation, C57BL/6 mice for diet-induced diabetes, athymic nude mice for xenografts) based on its clinical relevance and established protocols.

  • Compound Administration: Details on the formulation of this compound, the route of administration (e.g., oral gavage, intraperitoneal injection), dosage, and treatment schedule.

  • Ethical Considerations: A statement on adherence to institutional and national guidelines for the care and use of laboratory animals.

  • Efficacy Endpoint Measurement: Precise methodologies for measuring the primary and secondary endpoints (e.g., caliper measurements for tumor volume, plethysmometer for paw edema, glucometer for blood glucose).

  • Statistical Analysis: The statistical methods to be used for data analysis, including the determination of statistical significance.

Conclusion

While the therapeutic potential of Flacourtia jangomas extracts is beginning to be explored, the specific in vivo efficacy of this compound remains an open area of investigation. The workflows and comparative frameworks provided here offer a roadmap for future preclinical studies. Rigorous in vivo testing of isolated this compound is essential to validate its potential as a therapeutic agent and to understand its pharmacological profile in comparison to existing treatments. Researchers in the field of drug discovery are encouraged to pursue these investigations to unlock the potential of this natural compound.

A Tale of Two Molecules: Withaferin A Versus the Enigmatic Jangomolide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the well-documented anticancer agent Withaferin A is presented in stark contrast to the virtually uncharacterized Jangomolide (B1155115), highlighting a significant knowledge gap in natural product research.

In the landscape of drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anticancer properties. In contrast, this compound, a limonoid isolated from Flacourtia jangomas, remains largely unexplored, representing a significant gap in our understanding of potentially bioactive natural compounds. This guide provides a detailed comparative overview of withaferin A and this compound, summarizing the extensive experimental data for the former and underscoring the critical need for research into the latter.

Physicochemical Properties

A fundamental comparison begins with the basic structural and chemical properties of these two natural products.

PropertyThis compoundWithaferin A
Chemical Formula C₂₆H₂₈O₈[1][2][3]C₂₈H₃₈O₆
Molecular Weight 468.5 g/mol [1][2]470.6 g/mol
Source Flacourtia jangomas[4]Withania somnifera[5][6]
Chemical Class Limonoid[4]Withanolide (Steroidal Lactone)[5][6]

Biological Activity and Performance: A Study in Contrasts

The disparity in the available scientific literature for these two compounds is most evident in the realm of biological activity. Withaferin A has been the subject of numerous studies elucidating its anticancer effects, while experimental data for this compound is virtually nonexistent.

This compound: An Uncharted Territory

To date, the biological activity of this compound remains almost entirely uninvestigated. A single computational study identified this compound in a virtual screening for potential inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme, an important target in drug metabolism. However, this prediction has not been validated by experimental assays. There is a complete absence of published data on its cytotoxicity, mechanism of action, or effects on any cancer-related signaling pathways.

Withaferin A: A Multifaceted Anticancer Agent

Withaferin A has demonstrated potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. Its efficacy is attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Table of IC₅₀ Values for Withaferin A in Various Cancer Cell Lines:

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Cancer0.85[7]
MDA-MB-231Breast Cancer~2.5[8]
CaSKiCervical Cancer0.45[9]
KLEEndometrial Cancer10[8][10]
U266B1, IM-9Human MyelomaNot specified[10]
Ca9-22Oral CancerNot specified[10]

Mechanisms of Action: The Well-Defined Pathways of Withaferin A

The anticancer effects of withaferin A are mediated through its interaction with a multitude of cellular targets and signaling pathways. Key mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

Key Signaling Pathways Modulated by Withaferin A:

  • Induction of Apoptosis: Withaferin A induces programmed cell death by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction.[10][11] It also upregulates pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.[8][11]

  • Cell Cycle Arrest: It causes cell cycle arrest, primarily at the G2/M phase, by modulating the expression and activity of cyclins and cyclin-dependent kinases.[10]

  • Inhibition of NF-κB Signaling: Withaferin A is a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation and cell survival.[11]

  • Modulation of STAT3 and JAK/STAT Pathways: It has been shown to decrease the phosphorylation of STAT3 and JAK2 in breast cancer cells, thereby inhibiting their activation.[8]

  • Inhibition of Notch-1 Signaling: In colon cancer cells, withaferin A has been observed to inhibit Notch-1 signaling.[8][11]

Below is a diagram illustrating the major signaling pathways affected by withaferin A.

WithaferinA_Pathways cluster_cell Cancer Cell WithaferinA Withaferin A ROS ↑ ROS Generation WithaferinA->ROS p53 ↑ p53 Activation WithaferinA->p53 NFkB NF-κB Pathway WithaferinA->NFkB Inhibits STAT3 STAT3 Pathway WithaferinA->STAT3 Inhibits Notch1 Notch-1 Pathway WithaferinA->Notch1 Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis p53->Apoptosis CellSurvival ↓ Cell Survival NFkB->CellSurvival Proliferation ↓ Proliferation STAT3->Proliferation Metastasis ↓ Metastasis Notch1->Metastasis

Caption: Major signaling pathways modulated by Withaferin A in cancer cells.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key in vitro assays used to characterize the anticancer activity of compounds like withaferin A are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., withaferin A) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The following diagram illustrates the general workflow of a cytotoxicity assay.

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound (e.g., Withaferin A) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan (e.g., with DMSO) incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Caption: General workflow for a cell viability assay using MTT.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

This comparative guide starkly illustrates the chasm in our scientific understanding between withaferin A and this compound. Withaferin A stands as a well-characterized natural product with demonstrated anticancer potential, supported by a wealth of experimental data. Its multifaceted mechanism of action makes it a promising candidate for further preclinical and clinical development.

In stark contrast, this compound is a scientific enigma. While its structure is known, its biological activities remain uninvestigated. The lack of any experimental data on this compound's effects on cancer cells, or any cells for that matter, represents a missed opportunity in the search for novel therapeutic agents. Future research should prioritize the biological characterization of this compound, starting with basic cytotoxicity screening in various cancer cell lines. Elucidating its mechanism of action and identifying its molecular targets could unveil a novel pharmacological agent. Until then, any comparison with established compounds like withaferin A remains purely speculative. The story of this compound is yet to be written, and it is a compelling call to action for natural product researchers to explore the vast, untapped potential of the natural world.

References

Validating the Therapeutic Potential of Jangomolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide, a naturally occurring limonoid found in plants such as Flacourtia jangomas and Euodia rutaecarpa, has emerged as a compound of interest for its potential therapeutic applications. Classified as a steroid lactone, its purported anti-inflammatory and anti-psoriatic properties are subjects of ongoing research. This guide provides a comparative analysis of this compound, drawing upon available data for the compound and its class, to offer a comprehensive overview of its therapeutic promise. While specific quantitative data on isolated this compound remains limited, this document synthesizes current knowledge, including its proposed mechanisms of action and relevant experimental protocols, to aid researchers in its further evaluation.

Comparative Analysis of Anti-inflammatory and Anti-psoriatic Activity

Direct quantitative data for the isolated activity of this compound is not extensively available in the public domain. However, studies on plant extracts containing this compound and on related limonoids provide valuable insights into its potential efficacy.

A key study investigating the transdermal constituents of Dictamni Cortex for psoriasis treatment identified this compound as a significant component with high binding affinity to crucial targets, including Matrix Metalloproteinase-9 (MMP9) and Toll-like Receptor 4 (TLR4)[1][2][3]. In vitro validation on a psoriasis-like HaCaT cell model, using a mixture of compounds from the extract including this compound, demonstrated a significant suppression of cellular proliferation and a reduction in key pro-inflammatory cytokines such as IL-17A, IL-22, IL-1β, IL-6, and IL-8[1][2].

To provide a quantitative perspective, the following table compares the anti-inflammatory activity of other limonoids, which may serve as a benchmark for future studies on this compound.

Table 1: Comparative Anti-inflammatory Activity of Selected Limonoids

CompoundSourceAssayTargetIC50 (µM)Reference
Limonoid Compound 3Melia azedarachNitric Oxide Production Inhibition (LPS-induced RAW 264.7 cells)iNOS7.07 ± 0.48[4]
Limonoid Compound 9Chisocheton sp.TNF-α Inhibition (LPS-stimulated THP-1 cells)TNF-α< 3[5][6]
Limonoid Compound 9Chisocheton sp.IL-6 Inhibition (LPS-stimulated THP-1 cells)IL-6< 3[5][6]
NimbolideAzadirachta indicaCell Viability (Various Cancer Cell Lines)Multiple0.2 - 15[7]
DictamnineDictamnus dasycarpusKeratinocyte Hyperproliferation (KGF-stimulated HaCaT cells)HIF1ANot specified[8]

Proposed Mechanisms of Action and Signaling Pathways

The therapeutic potential of this compound is believed to be mediated through the modulation of key inflammatory signaling pathways.

Modulation of TLR4 and MMP9 Signaling in Psoriasis

Molecular docking studies have indicated a high binding affinity of this compound for TLR4 and MMP9, both of which are implicated in the pathogenesis of psoriasis[1][2]. TLR4 activation can trigger downstream inflammatory cascades, leading to the production of pro-inflammatory cytokines. MMP9 is involved in tissue remodeling and inflammation, and its increased expression is observed in psoriatic lesions[9][10][11]. The proposed mechanism involves the inhibition of these targets by this compound, thereby attenuating the inflammatory response.

TLR4_MMP9_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_this compound PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n translocation IkB IkB IKK->IkB phosphorylates (inhibition of IkB) MAPK MAPK Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB_n->Gene_Expression MMP9_Gene MMP9 Gene Expression NFkB_n->MMP9_Gene Inflammation Inflammation Gene_Expression->Inflammation MMP9_out MMP9 (extracellular) MMP9_Gene->MMP9_out translation & secretion This compound This compound This compound->TLR4 inhibits This compound->MMP9_out inhibits MMP9_out->Inflammation

Proposed inhibitory action of this compound on TLR4 and MMP9 signaling pathways in psoriasis.
Potential Involvement of HIF1A-Mediated Ferroptosis

A study on dictamnine, a compound structurally related to and co-occurring with this compound in Dictamni Cortex, revealed its anti-psoriatic effects are mediated through the induction of HIF1A-dependent ferroptosis in keratinocytes[8]. Ferroptosis is a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. This pathway presents a novel therapeutic target in psoriasis. Given its close association, it is plausible that this compound may share or interact with this mechanism.

HIF1A_Ferroptosis_Pathway cluster_stimulus Psoriatic Stimulus cluster_cell Keratinocyte cluster_dictamnine KGF Keratinocyte Growth Factor (KGF) Hyperproliferation Hyperproliferation KGF->Hyperproliferation HIF1A HIF1A stabilization & nuclear translocation Hyperproliferation->HIF1A GPX4_SLC7A11 GPX4 & SLC7A11 (Anti-ferroptotic proteins) HIF1A->GPX4_SLC7A11 upregulates Lipid_ROS Lipid ROS accumulation GPX4_SLC7A11->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Ferroptosis->Hyperproliferation inhibits Dictamnine Dictamnine (this compound-related) Dictamnine->HIF1A inhibits

HIF1A-mediated ferroptosis pathway, a potential mechanism for this compound's anti-psoriatic effect.

Key Experimental Protocols

To facilitate further research on this compound, this section outlines standardized protocols for key in vitro anti-inflammatory assays.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To evaluate the potential of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:

anti_inflammatory_workflow start Start cell_culture 1. Culture RAW 264.7 macrophages start->cell_culture seeding 2. Seed cells in 96-well plates cell_culture->seeding treatment 3. Pre-treat with This compound seeding->treatment stimulation 4. Stimulate with LPS treatment->stimulation incubation 5. Incubate for 24h stimulation->incubation supernatant 6. Collect supernatant incubation->supernatant elisa 7. Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA supernatant->elisa end End elisa->end

Workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (or a vehicle control) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Quantification of Inflammatory Mediators: The supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) are quantified using commercially available ELISA kits and the Griess reagent, respectively.

  • Data Analysis: The concentration of this compound that inhibits 50% of the inflammatory response (IC50) is calculated.

Anti-psoriatic Activity in HaCaT Keratinocytes

Objective: To assess the effect of this compound on the proliferation and inflammatory response of human keratinocytes in a psoriasis-like model.

Methodology:

  • Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induction of Psoriasis-like Phenotype: Cells are stimulated with a cytokine cocktail (e.g., TNF-α, IL-17A, IL-22) to mimic the psoriatic inflammatory microenvironment[12][13].

  • Treatment: Stimulated cells are treated with different concentrations of this compound.

  • Proliferation Assay: Cell proliferation is assessed using methods such as the MTT assay or by measuring the expression of proliferation markers like Ki67 via qPCR or immunofluorescence[1][2].

  • Cytokine Measurement: The levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are quantified by ELISA[1][2].

  • Gene Expression Analysis: The mRNA expression of inflammatory and psoriasis-related genes in the treated cells is analyzed by quantitative real-time PCR (qRT-PCR).

Conclusion and Future Directions

The available evidence, although indirect, strongly suggests that this compound possesses therapeutic potential, particularly in the context of inflammatory skin diseases like psoriasis. Its high binding affinity for key inflammatory mediators such as TLR4 and MMP9, coupled with the anti-proliferative and anti-inflammatory effects observed in studies of its parent extracts, positions it as a promising candidate for further investigation.

Future research should prioritize the isolation of pure this compound to conduct comprehensive dose-response studies and elucidate its precise mechanism of action. In-depth analysis of its effects on the TLR4, MMP9, and HIF1A-mediated ferroptosis pathways will be crucial in validating its therapeutic targets. Furthermore, pre-clinical studies using animal models of psoriasis are warranted to evaluate its in vivo efficacy and safety profile. The data and protocols presented in this guide offer a foundational framework for researchers to design and execute these critical next steps in the development of this compound as a potential novel therapeutic agent.

References

Benchmarking Jangomolide's Kinase Inhibition Profile Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

As the landscape of kinase inhibitor discovery continues to expand, the rigorous evaluation of novel compounds against established benchmarks is paramount. This guide provides a framework for comparing the activity of a novel kinase inhibitor, here designated as Jangomolide , against a panel of well-characterized inhibitors: the broad-spectrum inhibitor Staurosporine , the targeted tyrosine kinase inhibitor Imatinib , and the MEK inhibitor Trametinib .

Due to the absence of publicly available data for "this compound," this document serves as a template, populated with data for the aforementioned known inhibitors, to illustrate how such a comparative analysis should be structured. Researchers with access to experimental data for this compound can adapt this guide for their own purposes.

Comparative Inhibitory Activity

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. For a meaningful comparison, it is crucial that the IC50 values are determined under identical experimental conditions, ideally within the same assay run.

The following table summarizes the IC50 values of Staurosporine, Imatinib, and Trametinib against a selection of kinases. This data is compiled from various sources and should be interpreted with the understanding that assay conditions may have differed. An ideal comparison would involve screening all compounds against a comprehensive panel of kinases in a standardized assay format.

Kinase TargetStaurosporine IC50 (nM)Imatinib IC50 (nM)Trametinib IC50 (nM)
Tyrosine Kinases
ABL1-25 - 600-
c-Kit-100-
PDGFRα-71-
PDGFRβ-607-
SRC6>10,000-
Serine/Threonine Kinases
MEK1--0.92
MEK2--1.8
PKA7--
PKCα0.7--
CAMKII20--

Signaling Pathway Context: The MAPK/ERK Cascade

To understand the functional consequences of kinase inhibition, it is essential to consider the signaling pathways in which these enzymes operate. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Trametinib is a direct inhibitor of MEK1 and MEK2 within this pathway. While Staurosporine is a broad-spectrum inhibitor affecting many kinases, and Imatinib targets tyrosine kinases that can act upstream of this pathway, their precise points of action are more varied.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., Myc, CREB) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Imatinib Imatinib Imatinib->RTK Trametinib Trametinib Trametinib->MEK Staurosporine Staurosporine (Broad Spectrum) Staurosporine->Raf Staurosporine->MEK Staurosporine->ERK

MAPK/ERK signaling pathway with points of inhibition.

Experimental Protocols

To ensure the generation of high-quality, reproducible data for benchmarking novel kinase inhibitors, standardized experimental protocols are essential. The following is a detailed methodology for an in vitro kinase inhibition assay using the widely adopted ADP-Glo™ Kinase Assay format.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, and a luciferase/luciferin reaction generates a luminescent signal that is proportional to the initial kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound) and reference inhibitors (Staurosporine, Imatinib, Trametinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and reference inhibitors in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the compounds in DMSO.

    • Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and typically below 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in Kinase Reaction Buffer) to each well.

    • Include "no enzyme" controls (containing substrate and ATP but no kinase) and "vehicle" controls (containing kinase, substrate, and ATP with DMSO but no inhibitor).

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Reaction Buffer). The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase.

    • Mix the plate gently.

    • Incubate the plate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Benchmarking Workflow

A systematic workflow is crucial for the comprehensive evaluation of a novel kinase inhibitor. This process typically involves a tiered approach, starting with initial screening and progressing to more detailed characterization.

Benchmarking_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action Compound Test Compound (e.g., this compound) Primary_Assay Primary Kinase Assay (Single Concentration) Compound->Primary_Assay Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_ID IC50_Det IC50 Determination (Dose-Response Curve) Hit_ID->IC50_Det Active Compounds Panel_Screen Kinase Panel Screening (Selectivity Profiling) IC50_Det->Panel_Screen Data_Analysis Data Analysis & Comparison to Benchmarks Panel_Screen->Data_Analysis MOA_Studies Mechanism of Action Studies (e.g., ATP Competition) Data_Analysis->MOA_Studies Cell_Assays Cell-Based Assays (Target Engagement & Phenotype) MOA_Studies->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt

Safety Operating Guide

Proper Disposal of Jangomolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While Jangomolide is classified as a non-hazardous substance, adherence to established disposal protocols is essential to maintain a safe working environment and comply with regulations.[1] This guide provides detailed, step-by-step procedures for the proper disposal of this compound in a laboratory setting.

I. Understanding this compound's Hazard Profile

According to its Material Safety Data Sheet (MSDS), this compound is not considered a hazardous substance or mixture.[1] This classification dictates the appropriate disposal pathways, which are less stringent than those for hazardous materials. However, it is crucial to remember that even non-hazardous waste must be managed responsibly to prevent environmental contamination and maintain a safe workspace.

II. Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of non-hazardous laboratory waste.[1][2][3][4][5] Always consult your institution's specific waste management protocols and local regulations, as these may vary.

A. Disposal of Aqueous Solutions Containing this compound

For small quantities of dilute, aqueous solutions of this compound, disposal down the sanitary sewer is often permissible, provided the solution does not contain any other hazardous materials.[1][3][5]

Experimental Protocol for Aqueous Solution Disposal:

  • Verification: Confirm that the solution only contains this compound and water, with no other hazardous chemicals present.

  • Dilution: Further dilute the solution with a copious amount of water (at least 20 parts water to 1 part solution).[3]

  • pH Check: Ensure the pH of the solution is between 5.5 and 10.5 before disposal.[5]

  • Disposal: Pour the diluted solution down a laboratory sink drain, followed by a significant water flush to ensure it is cleared from the plumbing system.[3][5]

B. Disposal of Solid this compound Waste

Solid this compound waste, including unused pure compound or residues from experiments, should be disposed of as solid waste.

Experimental Protocol for Solid Waste Disposal:

  • Containment: Place the solid this compound waste in a securely sealed, clearly labeled container. The original product container is often suitable.

  • Labeling: The label should clearly identify the contents as "this compound (Non-Hazardous Solid Waste)" and include the date of disposal.

  • Disposal: Dispose of the sealed container in the regular laboratory trash, unless your institution's guidelines specify a different procedure for non-hazardous solid chemical waste.[2][5]

C. Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be disposed of as solid waste.

Experimental Protocol for Contaminated Materials Disposal:

  • Segregation: Collect all contaminated items in a designated waste bag.

  • Sealing: Securely seal the bag to prevent any potential exposure.

  • Disposal: Place the sealed bag in the regular laboratory trash.

D. Disposal of Empty this compound Containers

Empty containers that previously held this compound can typically be disposed of in the regular trash after proper preparation.

Experimental Protocol for Empty Container Disposal:

  • Decontamination: If the container held a solution, rinse it with water. If it held a solid, ensure it is "RCRA empty," meaning no material can be readily poured or scraped from the container.

  • Defacing: Obliterate or remove the original manufacturer's label to prevent confusion.[2]

  • Disposal: Place the decontaminated and defaced container in the regular laboratory trash or recycling bin, in accordance with your facility's procedures.

III. Quantitative Data Summary

Waste Type Disposal Method Key Parameters
Aqueous SolutionsSanitary SewerpH 5.5 - 10.5; Dilute with >20 parts water
Solid this compoundRegular TrashSecurely sealed and labeled container
Contaminated Labware/PPERegular TrashSealed in a designated waste bag
Empty ContainersRegular Trash/RecyclingDecontaminated and original label defaced

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Jangomolide_Disposal_Workflow start This compound Waste Generated is_solution Is the waste an aqueous solution? start->is_solution is_solid Is the waste solid? is_solution->is_solid No sewer_disposal Dispose in Sanitary Sewer (with copious water, pH 5.5-10.5) is_solution->sewer_disposal Yes is_container Is it an empty container? is_solid->is_container No trash_disposal_solid Dispose in Regular Trash (in a sealed, labeled container) is_solid->trash_disposal_solid Yes is_labware Is it contaminated labware/PPE? is_container->is_labware No trash_disposal_container Dispose in Regular Trash/Recycling (decontaminated and defaced) is_container->trash_disposal_container Yes trash_disposal_labware Dispose in Regular Trash (in a sealed bag) is_labware->trash_disposal_labware Yes end Disposal Complete sewer_disposal->end trash_disposal_solid->end trash_disposal_container->end trash_disposal_labware->end

Caption: Decision workflow for the proper disposal of different forms of this compound waste.

Disclaimer: The information provided in this guide is for informational purposes only and is based on general laboratory safety principles and the available MSDS for this compound. It is imperative that all laboratory personnel consult their institution's specific waste disposal guidelines and comply with all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.